(3-Fluoropyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQSIDUEOBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670390 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-62-0 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that can favorably influence the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
This compound, with the CAS number 870063-62-0, is a key building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its core structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 870063-62-0 | [3] |
| Molecular Formula | C₆H₇FN₂ | [3] |
| Molecular Weight | 126.134 g/mol | [3] |
| Predicted pKa | 6.68 ± 0.29 | [3] |
| Appearance | Not explicitly available, likely a liquid or low-melting solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Density | Data not available | - |
Synthesis and Purification
A plausible synthetic route could start from 3-fluoropyridine. This starting material can be synthesized via methods such as halogen exchange reactions or diazotization-fluorination of 3-aminopyridine.[2] The subsequent introduction of a functional group at the 4-position that can be converted to a methanamine group would complete the synthesis.
General Experimental Protocol for Synthesis (Illustrative)
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Functionalization of 3-Fluoropyridine: 3-Fluoropyridine can be subjected to lithiation at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (THF).
-
Introduction of a Precursor Group: The resulting lithiated species can be quenched with an appropriate electrophile to introduce a precursor to the aminomethyl group. For example, reaction with N,N-dimethylformamide (DMF) would yield 3-fluoro-4-pyridinecarboxaldehyde.
-
Reductive Amination: The aldehyde can then be converted to the desired methanamine via reductive amination. This typically involves reaction with an ammonia source (e.g., ammonium acetate or ammonia in methanol) and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Purification
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A standard purification protocol would involve:
-
Work-up: After the reaction is complete, the reaction mixture is typically quenched with water or a mild acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is then purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, would be used to isolate the pure this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet or doublet for the CH₂ group, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F), and a signal for the CH₂ carbon. |
| FTIR | N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a C-F stretching vibration (around 1000-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring. |
While specific spectral data for this compound is available from commercial suppliers, detailed experimental conditions for their acquisition are not published in the reviewed literature.[5][6]
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the basic aminomethyl group on the pyridine ring.
-
Nucleophilicity of the Amine: The primary amine group is a key functional handle for further chemical modifications, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines through reactions with various electrophiles.
-
Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine.
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[7] this compound serves as a valuable building block for incorporating the 3-fluoropyridin-4-ylmethyl moiety into larger, more complex molecules with potential therapeutic applications. Derivatives of fluorinated pyridines have shown a wide range of biological activities, including anticancer, antidiabetic, and anti-Alzheimer's properties.[8]
Visualizations
Synthetic Workflow
Caption: Generalized synthetic pathway for this compound.
Characterization Workflow
Caption: Workflow for the analytical characterization of the target compound.
Role in Drug Discovery
Caption: Logical flow of utilizing the compound in a drug discovery program.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds in the pharmaceutical industry. Its unique electronic properties, conferred by the fluorine atom, make it an attractive scaffold for modulating the properties of drug candidates. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which will be instrumental for researchers in the field of medicinal chemistry. Further experimental investigation into its physical properties and biological activities is warranted to fully exploit its potential in drug discovery.
References
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 7. [(3-Fluoropyridin-4-yl)methyl](methyl)amine - Amerigo Scientific [amerigoscientific.com]
- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
(3-Fluoropyridin-4-yl)methanamine: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the structure and synthetic routes toward this valuable building block.
Chemical Structure and Properties
The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position.
| Identifier | Value |
| CAS Number | 870063-62-0 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Canonical SMILES | C1=CN=CC(=C1CN)F[1] |
Synthetic Approaches
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the fluorinated pyridine core followed by the introduction or modification of the C4-substituent. Two plausible synthetic pathways are outlined below, starting from commercially available precursors.
Synthesis Route 1: Reduction of 3-Fluoro-4-cyanopyridine
A common and efficient method for the preparation of benzylic amines is the reduction of the corresponding nitrile. In this approach, 3-fluoro-4-cyanopyridine serves as a key intermediate.
Figure 1: Synthesis via reduction of 3-fluoro-4-cyanopyridine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Fluoro-4-cyanopyridine
Step 2: Reduction of 3-Fluoro-4-cyanopyridine to this compound
-
Reagents and Materials:
-
Procedure:
-
In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of LiAlH₄ (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
A solution of 3-fluoro-4-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
| Parameter | Value |
| Reactants | 3-Fluoro-4-cyanopyridine, Lithium aluminum hydride |
| Solvent | Anhydrous diethyl ether or THF |
| Reaction Time | Several hours |
| Temperature | 0 °C to reflux |
| Work-up | Aqueous quench, extraction, drying, evaporation |
Synthesis Route 2: From 3-Fluoro-4-pyridinecarboxylic Acid
An alternative pathway involves the conversion of a carboxylic acid to the corresponding amine. This multi-step synthesis starts with 3-fluoro-4-pyridinecarboxylic acid.
Figure 2: Synthesis from 3-fluoro-4-pyridinecarboxylic acid.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Fluoro-4-pyridinecarboxamide
A patent for the synthesis of the related 3-fluoro-4-aminopyridine describes the formation of 3-fluoro-4-pyridinecarboxamide from the corresponding methyl ester by reaction with ammonia.[5] The carboxylic acid can be converted to the amide via an acid chloride or ester intermediate.
-
Procedure via Acid Chloride:
-
3-Fluoro-4-pyridinecarboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride.
-
The excess SOCl₂ is removed under reduced pressure.
-
The crude acid chloride is then carefully added to a concentrated aqueous solution of ammonia at low temperature to yield 3-fluoro-4-pyridinecarboxamide.
-
Step 2: Reduction of 3-Fluoro-4-pyridinecarboxamide to this compound
-
Reagents and Materials:
-
Procedure:
-
Similar to the reduction of the nitrile, a suspension of LiAlH₄ in anhydrous THF is prepared in a dry, nitrogen-purged flask and cooled.
-
A solution of 3-fluoro-4-pyridinecarboxamide in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is then heated to reflux for several hours to drive the reduction to completion.
-
The reaction is quenched and worked up in the same manner as described for the nitrile reduction to afford this compound.
-
| Parameter | Value |
| Reactants | 3-Fluoro-4-pyridinecarboxamide, Lithium aluminum hydride |
| Solvent | Anhydrous THF |
| Reaction Time | Several hours |
| Temperature | Reflux |
| Work-up | Aqueous quench, extraction, drying, evaporation |
Biological and Medicinal Chemistry Context
Fluorinated pyridines are a prominent class of compounds in medicinal chemistry. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially increasing the half-life of a drug.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can be crucial for receptor interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets.
While specific biological targets and signaling pathways for this compound are not extensively detailed in the public domain, its structural motif suggests potential applications in the development of therapeutic agents targeting the central nervous system or metabolic pathways.[6] It serves as a valuable building block for creating libraries of compounds for screening against various biological targets.
Figure 3: Role in Drug Discovery.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. The synthetic routes outlined, primarily involving the reduction of either a nitrile or an amide precursor, provide viable pathways for its preparation. The strategic incorporation of the 3-fluoro-substituent offers medicinal chemists a powerful tool to fine-tune the properties of novel drug candidates. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 6. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
In-depth Technical Guide: (3-Fluoropyridin-4-yl)methanamine (CAS 870063-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoropyridin-4-yl)methanamine, with CAS registry number 870063-62-0, is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry. The presence of the fluorine atom and the aminomethyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable synthon for the development of novel therapeutic agents. Its structural features allow for its incorporation into a variety of complex molecular scaffolds, particularly in the design of kinase inhibitors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecules.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 870063-62-0 | [1][2] |
| Molecular Formula | C₆H₇FN₂ | [2][3] |
| Molecular Weight | 126.13 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point (Predicted) | 200.1 ± 25.0 °C | [5] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.68 ± 0.29 | [3] |
| Storage Temperature | 2–8 °C under inert gas | [5] |
Core Uses and Applications in Drug Discovery
This compound is predominantly utilized as a key intermediate in the synthesis of biologically active compounds, most notably as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers and inflammatory diseases.
The fluoropyridinyl moiety of this compound can engage in specific interactions with the target protein, such as hydrogen bonding and favorable electrostatic interactions, which can contribute to the potency and selectivity of the final drug candidate. The aminomethyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Patents have extensively cited the use of this compound in the preparation of substituted pyrimidine compounds that exhibit potent inhibitory activity against PI3K, including its various isoforms.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a substituted pyrimidine derivative using this compound as a key starting material. This protocol is based on procedures described in the patent literature for the synthesis of PI3K inhibitors.
Synthesis of N-((3-fluoropyridin-4-yl)methyl)-5-methyl-4-oxo-2-(phenyl)-3,4-dihydropyrimidine-6-carboxamide
This synthetic protocol describes the reaction of this compound with a 2-chloro-pyrimidine derivative.
Reaction Scheme:
Caption: Synthetic scheme for the preparation of a substituted pyrimidine.
Materials:
-
2-chloro-5-methyl-4-oxo-N-(phenyl)-3,4-dihydropyrimidine-6-carboxamide
-
This compound (CAS 870063-62-0)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-methyl-4-oxo-N-(phenyl)-3,4-dihydropyrimidine-6-carboxamide (1.0 eq) in DMF is added this compound (1.2 eq) and DIPEA (3.0 eq).
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired product, N-((3-fluoropyridin-4-yl)methyl)-5-methyl-4-oxo-2-(phenyl)-3,4-dihydropyrimidine-6-carboxamide.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of the target compound.
Signaling Pathways
As previously mentioned, derivatives of this compound have been shown to be potent inhibitors of the PI3K signaling pathway. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a key signaling cascade that is frequently hyperactivated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Conclusion
This compound (CAS 870063-62-0) is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its primary application lies in the development of kinase inhibitors, particularly those targeting the PI3K signaling pathway. The synthetic accessibility and the unique electronic properties conferred by the fluoropyridine moiety make it an attractive starting material for drug discovery campaigns aimed at developing novel treatments for cancer and other diseases characterized by aberrant cell signaling. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers and scientists working in this area.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Physical and chemical properties of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a summary of the available physical and chemical properties, a putative synthesis and purification protocol, and a discussion of the potential, though currently unsubstantiated, role of this compound class in relevant biological pathways.
Core Physical and Chemical Properties
Quantitative experimental data for this compound is not widely available in the public domain. The following table summarizes known identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [4][5] |
| Molecular Weight | 126.134 g/mol | [4] |
| CAS Number | 870063-62-0 | [4][5] |
| Predicted pKa | 6.68 ± 0.29 | [4] |
Note: Experimental values for melting point, boiling point, and solubility have not been found in publicly available literature. For context, the related isomer (6-Fluoropyridin-3-yl)methanamine has a reported boiling point of 201-203°C.
Spectroscopic Data
Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the synthesis of 3-fluoro-4-aminopyridine and other fluorinated pyridines.[6][7][8]
Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Methodology:
-
Nitration: 3-Fluoropyridine is subjected to nitration using a mixture of nitric and sulfuric acid to yield 3-fluoro-4-nitropyridine. The reaction conditions must be carefully controlled to favor the desired isomer.
-
Reduction of Nitro Group: The resulting 3-fluoro-4-nitropyridine is then reduced to 4-amino-3-fluoropyridine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Conversion to Nitrile: The amino group of 4-amino-3-fluoropyridine can be converted to a nitrile group via a Sandmeyer reaction. This involves diazotization with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt, such as copper(I) cyanide, to produce 3-fluoro-4-cyanopyridine.
-
Reduction of Nitrile: The final step is the reduction of the nitrile group of 3-fluoro-4-cyanopyridine to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation with Raney nickel.
Purification Protocol:
The crude this compound can be purified by silica gel column chromatography. The appropriate solvent system would need to be determined empirically, but a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common starting point for such amines.
Potential Biological Relevance and Signaling Pathways
Direct evidence for the biological activity or molecular targets of this compound is not available in the current literature. However, the broader class of fluorinated pyridines is of significant interest in drug discovery.[1][9]
Structurally related compounds, such as 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, have been investigated as inhibitors of lysyl oxidase-like 2 (LOXL2).[10] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[10] Dysregulation of LOXL2 activity is implicated in fibrotic diseases.[10] Given this precedent, a hypothetical, yet plausible, area of investigation for this compound could be its potential interaction with amine oxidases like LOXL2.
Hypothetical Interaction with Collagen Cross-Linking Pathway
Caption: Hypothetical inhibition of the LOXL2-mediated collagen cross-linking pathway.
Safety and Handling
The dihydrochloride salt of this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[11] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[11] Avoid inhalation of dust, fumes, or vapors.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical entity with potential applications in drug discovery, largely inferred from the broader class of fluorinated pyridines. While specific experimental data on its physical, chemical, and biological properties are scarce in the public domain, this guide provides a framework for its potential synthesis and areas of biological investigation. Further research is required to fully characterize this compound and elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. nbinno.com [nbinno.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
In-Depth Technical Guide: (3-Fluoropyridin-4-yl)methanamine (C6H7FN2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoropyridin-4-yl)methanamine, with the molecular formula C6H7FN2, is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom and an aminomethyl group on the pyridine ring, make it a key intermediate in the synthesis of complex molecules targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of potential therapeutics. While direct biological activity of this compound is not extensively documented, its utility as a molecular scaffold is evident from its incorporation into potent and selective inhibitors of various signaling pathways.
Chemical and Physical Properties
This compound is a substituted pyridine with a molecular weight of 126.13 g/mol .[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Source |
| Molecular Formula | C6H7FN2 | [1] |
| Molecular Weight | 126.134 g/mol | [1] |
| CAS Number | 870063-62-0 | [1] |
| Canonical SMILES | C1=CN=CC(=C1CN)F | [1] |
| InChI | InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | [1] |
| pKa (Predicted) | 6.68 ± 0.29 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitrile, 3-fluoro-4-cyanopyridine. Below is a representative experimental protocol based on this common chemical transformation.
Synthesis of this compound via Reduction of 3-Fluoro-4-cyanopyridine
This protocol describes a general method for the reduction of a pyridine nitrile to a pyridine methanamine.
Materials:
-
3-Fluoro-4-cyanopyridine
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with H2, or Borane-tetrahydrofuran complex)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-fluoro-4-cyanopyridine in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting mixture through a pad of celite and wash the filter cake with the solvent.
-
Combine the filtrate and washings, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Note: This is a generalized protocol and the specific conditions (e.g., reaction time, temperature, and purification method) may need to be optimized.
Use in the Synthesis of a 4H-Pyrrolo[3,2-c]pyridin-4-one Derivative (Bub1 Kinase Inhibitor)
The following protocol is adapted from a patent describing the synthesis of a Bub1 kinase inhibitor.[2]
Materials:
-
Intermediate 1-1-5 (a suitable precursor for the pyrrolopyridinone core)
-
This compound
-
Dimethylacetamide (DMA)
Procedure:
-
A solution of Intermediate 1-1-5 (250 mg, 0.95 mmol) and this compound (240 mg, 1.91 mmol) in DMA (2.5 ml) is prepared.
-
The reaction mixture is heated using a microwave reactor at 130 °C for 30 minutes.
-
After cooling, the mixture is filtered.
-
The filtrate is purified by preparative High-Performance Liquid Chromatography (HPLC) using a basic method to yield the desired product (126 mg, 34% yield).[2]
Applications in Drug Discovery
This compound serves as a critical structural motif in the design of inhibitors for various biological targets. Its utility is highlighted in several patents where it is incorporated into larger molecules targeting key proteins in disease pathways.
Kinase Inhibitors
The compound has been utilized in the synthesis of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives that act as inhibitors of Bub1 (Budding uninhibited by benzimidazole 1) kinase.[2] Bub1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis.[3][4] Dysregulation of this checkpoint is a hallmark of many cancers, making Bub1 an attractive target for anticancer drug development.
G-Protein Coupled Receptor (GPCR) Ligands
This compound has also been employed in the development of ligands for GPCRs, a large family of cell surface receptors involved in a wide array of physiological processes.
-
Dopamine D2 Receptor Ligands: The scaffold has been incorporated into molecules designed to modulate the dopamine D2 receptor.[5] The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1]
-
Adrenoreceptor ADRA2C Inhibitors: It is a building block for the synthesis of inhibitors of the alpha-2C adrenergic receptor (ADRA2C).[6] This receptor is involved in regulating neurotransmitter release and has been implicated in cardiovascular and neurological disorders.
Signaling Pathways and Mechanism of Action
While this compound itself is not known to have direct biological activity, the compounds derived from it target well-defined signaling pathways. The diagrams below illustrate the general signaling cascades of the protein classes targeted by molecules incorporating this scaffold.
Bub1 Kinase and the Spindle Assembly Checkpoint
Derivatives of this compound have been designed to inhibit Bub1 kinase. Bub1 is a central component of the spindle assembly checkpoint (SAC), which prevents premature separation of sister chromatids.
Caption: Bub1 Kinase Signaling in the Spindle Assembly Checkpoint.
Dopamine D2 Receptor Signaling
Ligands developed from this compound can modulate the activity of the dopamine D2 receptor, a Gi/o-coupled GPCR.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Alpha-2C Adrenergic Receptor (ADRA2C) Signaling
Inhibitors derived from this compound can target the ADRA2C receptor, which is also a Gi/o-coupled GPCR.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing fluorinated pyridine derivatives. The strategic introduction of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design, offering a powerful tool to modulate physicochemical and biological properties. This document details established and contemporary methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction workflows and logical relationships through diagrams.
Direct C-H Fluorination
Direct C-H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated pyridines, avoiding the need for pre-functionalized starting materials. Electrophilic fluorinating agents are commonly employed for this transformation.
Fluorination with Silver(II) Fluoride (AgF₂)
Silver(II) fluoride is a highly effective reagent for the site-selective fluorination of pyridines and diazines, typically occurring at the position adjacent to a ring nitrogen atom.[1][2] The reactions are often rapid, proceeding at or near ambient temperature.[1][2]
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpyridine | 2-Fluoro-3-phenylpyridine | AgF₂ | MeCN | 23-25 | 1.5 | 85 | [2] |
| 2-Ethylpyridine | 2-Fluoro-6-ethylpyridine | AgF₂ | MeCN | RT | 2 | 98 | [3] |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | AgF₂ | MeCN | RT | - | 98 | [3] |
| 3,5-Disubstituted Pyridines | Mixture of 2- and 6-fluoro isomers | AgF₂ | MeCN | RT | - | Poor selectivity | [3] |
Experimental Protocol: Synthesis of 2-Fluoro-3-phenylpyridine with AgF₂ [2]
-
Reaction Setup: To a 1-L, 3-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a thermocouple, add 3-phenylpyridine (15.0 g, 96.6 mmol, 1.0 equiv) and acetonitrile (MeCN, 500 mL).
-
Reagent Addition: While stirring, add silver(II) fluoride (AgF₂, 28.2 g, 193 mmol, 2.0 equiv) in one portion. The reaction mixture will turn dark brown/black.
-
Reaction Monitoring: Stir the reaction at ambient temperature (23–25 °C). The internal temperature may rise to 30–32 °C during the initial 30 minutes. Monitor the reaction progress by TLC (95:5 hexanes:ethyl acetate).
-
Workup: After 90 minutes, once the reaction is complete, filter the mixture through a pad of Celite (50 g, wetted with MeCN). Rinse the filter cake with MeCN (100 mL).
-
Purification: Concentrate the light-yellow filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluting with a gradient of heptane/EtOAc) to yield 2-fluoro-3-phenylpyridine as a colorless oil (14.1 g, 85% yield).
Logical Workflow for Direct C-H Fluorination with AgF₂
Caption: A generalized workflow for the direct C-H fluorination of pyridines using AgF₂.
Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. It offers an alternative to metal-based reagents and is effective for the fluorination of various heterocyclic systems, including activated pyridines.[4][5]
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Substituted 2-Aminopyridines | 3-Fluoro-4-substituted-2-aminopyridines | Selectfluor® | H₂O/CHCl₃ | RT | Good to high | [4] |
| 4-Substituted Pyridin-2(1H)-ones | 3-Fluoro-4-substituted-pyridin-2(1H)-ones | Selectfluor® | H₂O/CHCl₃ | RT | Good to high | [4] |
| 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Selectfluor® | MeCN | 0 | - | [5] |
Experimental Protocol: General Procedure for Fluorination of 2-Aminopyridines with Selectfluor® [4]
-
Reaction Setup: In a reaction vessel, dissolve the 4-substituted 2-aminopyridine (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL).
-
Reagent Addition: Add Selectfluor® (1.2 mmol) to the biphasic mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, separate the organic layer. Extract the aqueous layer with chloroform (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluorinated 2-aminopyridine.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[6] The process involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[6][7]
Quantitative Data:
| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |
| 4-Aminopyridine | 4-Fluoropyridine | HBF₄, NaNO₂ | 1. Diazotization (5-9 °C), 2. Decomposition | - | [8] |
| p-Toluidine | 4-Fluorotoluene | HBF₄, NaNO₂ | Thermal decomposition | ~89 | [6] |
| Various Anilines | Various Aryl Fluorides | HBF₄, NaNO₂ | Thermal decomposition | Variable | [7] |
Experimental Protocol: Synthesis of 4-Fluoropyridine [8]
-
Formation of Tetrafluoroborate Salt: In a 200 mL two-necked flask, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (14.4 g, 153 mmol) and heat to 40 °C to dissolve. Cool the solution to 5–7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.
-
Diazotization: Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5–9 °C. The crystals will gradually dissolve, and the solution will turn pale yellow. Continue stirring for an additional 30 minutes at 5–10 °C after the addition is complete.
-
Decomposition and Workup: Allow the reaction mixture to warm to 25 °C. Slowly add the mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water).
-
Extraction: Filter the resulting mixture. Extract the filtrate with CH₂Cl₂ (2 x 200 mL). Separately, extract the residual suspension containing brown precipitates with CH₂Cl₂ (2 x 100 mL).
-
Drying and Purification: Combine the CH₂Cl₂ layers and dry with anhydrous Na₂SO₄. After filtration, add well-crushed CaH₂ (5 g) and dry overnight. Remove the solvent by distillation.
-
Final Distillation: Distill the residue under reduced pressure to obtain pure 4-fluoropyridine.
Reaction Pathway for the Balz-Schiemann Reaction
Caption: The key steps involved in the Balz-Schiemann reaction for fluoropyridine synthesis.
Halogen Exchange (Halex) Reaction
The Halex reaction is a nucleophilic aromatic substitution where a halide (typically chloride or bromide) on an electron-deficient pyridine ring is displaced by a fluoride ion.[9] This method is particularly effective for pyridines activated by electron-withdrawing groups.[9]
Quantitative Data:
| Substrate | Product | Fluoride Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyridines | 2-Fluoropyridines | KF | DMSO | High | - | [9] |
| 3-Chloropyridine | 3-Fluoropyridine | CsF/HF | - | - | Very low | [10] |
| 3- and 5-Substituted Chloropyridines | Corresponding Fluoropyridines | Anhydrous NBu₄F | - | RT | High | [11] |
| 2,3,5-Trichloro-pyridine | 5-Chloro-2,3-difluoropyridine | KF/CsF | Sulfolane | 210 | 70 | [12] |
Experimental Protocol: General Procedure for Halex Reaction
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyridine substrate, a fluoride source (e.g., anhydrous KF, CsF, or a phase-transfer catalyst system), and a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane, or DMF).
-
Reaction: Heat the reaction mixture to the required temperature (often >100 °C). Monitor the progress of the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.
Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. The N-oxide group activates the 2-position of the pyridine ring towards nucleophilic attack. The reaction typically proceeds via the formation of a 2-pyridyltrialkylammonium salt intermediate.[13][14]
Quantitative Data:
| Pyridine N-Oxide Substrate | Activating Agent | Fluoride Source | Product | Yield (%) | Reference |
| Pyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoropyridine | 75 | |
| 4-Chloropyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoro-4-chloropyridine | 68 | |
| 4-Methoxycarbonylpyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoro-4-methoxycarbonylpyridine | 72 |
Experimental Protocol: Two-Step Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
Step 1: Formation of the 2-Pyridyltrialkylammonium Salt
-
To a solution of the pyridine N-oxide (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add an activating agent such as triflic anhydride (Tf₂O) or tosyl anhydride (Ts₂O) at 0 °C.
-
After a short period, add a tertiary amine (e.g., triethylamine or trimethylamine).
-
Allow the reaction to warm to room temperature and stir until the formation of the ammonium salt is complete. Isolate the salt by precipitation or extraction.
Step 2: Fluorination
-
Dissolve the isolated 2-pyridyltrialkylammonium salt in an aprotic solvent like acetonitrile or DMSO.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride with a phase-transfer catalyst.
-
Heat the reaction mixture as required and monitor for completion.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the 2-fluoropyridine derivative by column chromatography or distillation.
Reaction Scheme: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
Caption: A simplified pathway for the synthesis of 2-fluoropyridines starting from pyridine N-oxides.
Modern Catalytic Methods
Recent advances in catalysis have provided novel and efficient routes to fluorinated pyridines, often under mild reaction conditions and with high regioselectivity.
Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines
Rhodium(III) catalysis enables the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes through a C-H functionalization approach.[15][16]
Quantitative Data:
| α-Fluoro-α,β-unsaturated Oxime | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| (E)-1-(4-methoxyphenyl)-2-fluoroprop-2-en-1-one oxime | Diphenylacetylene | [CpRhCl₂]₂/AgOAc | t-BuOH | 85 | [15] |
| (E)-2-fluoro-1-phenylbut-2-en-1-one oxime | 1-Phenyl-1-propyne | [CpRhCl₂]₂/AgOAc | t-BuOH | 78 | [15] |
| Various | Terminal Alkynes | [Cp*RhCl₂]₂/AgOAc | t-BuOH | Moderate to excellent | [15] |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [15]
-
Reaction Setup: In a vial, combine the α-fluoro-α,β-unsaturated oxime (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgOAc (20 mol %).
-
Solvent Addition: Add t-BuOH (1.0 mL) as the solvent.
-
Reaction: Cap the vial and heat the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 3-fluoropyridine product.
Photoredox-Mediated Synthesis of 3-Fluoropyridines
Visible-light photoredox catalysis offers a mild and efficient method for constructing 3-fluoropyridine rings. One such approach involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source.[17][18]
Quantitative Data:
| α,α-Difluoro-β-iodoketone | Silyl Enol Ether | Photocatalyst | Additive | Yield (%) | Reference |
| 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | (1-Phenylvinyl)oxy)trimethylsilane | fac-Ir(ppy)₃ | PPh₃ | 99 | [8] |
| Various | Various | fac-Ir(ppy)₃ | PPh₃ | Up to 99 | [8] |
Experimental Protocol: One-Pot Synthesis of 3-Fluoropyridines via Photoredox Catalysis [17]
-
Reaction Setup: To a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.5 equiv), fac-Ir(ppy)₃ (photocatalyst, 1-2 mol %), and triphenylphosphine (additive, 20 mol %) in DMF.
-
Irradiation: Irradiate the mixture with blue LEDs at room temperature for 15 hours.
-
Condensation: Add ammonium acetate (6.0 equiv) to the reaction mixture and heat at 120 °C for 3 hours.
-
Workup and Purification: After cooling, evaporate the DMF under reduced pressure. Purify the residue by flash chromatography to yield the 3-fluoropyridine.
This guide provides a foundational understanding of the primary methods for synthesizing fluorinated pyridine derivatives. Researchers are encouraged to consult the cited literature for more detailed information and specific substrate scopes. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and required scale of the synthesis.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of Novel Pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in a wide range of chemical interactions make it a privileged structure in the pursuit of new treatments for a multitude of diseases, most notably cancer and neurological disorders. This technical guide provides an in-depth overview of recent discoveries in the field of novel pyridine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Novel Pyridine Derivatives in Oncology
Recent research has underscored the significant potential of pyridine derivatives as anticancer agents.[2][3] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.
Thiophenyl Thiazolyl-Pyridine Hybrids as EGFR Inhibitors
A promising class of novel pyridine compounds are thiophenyl thiazolyl-pyridine hybrids, which have demonstrated potent cytotoxic activity against human lung cancer (A549) cell lines.[2][3] The mechanism of action for these compounds is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[2][3]
Table 1: Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Cell Line
| Compound | IC50 (µM) vs. A549 Cells | Reference |
| Compound 5 | 0.452 | [2] |
| Compound 8a | Intermediate Activity | [2] |
| Compound 8e | 0.302 | [2] |
| Compound 8f | 0.788 | [2] |
| Doxorubicin (Reference) | 0.460 | [2] |
Diarylpyridines as Tubulin Polymerization Inhibitors
Another important class of anticancer pyridine derivatives are diarylpyridines, which act as tubulin polymerization inhibitors.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Diarylpyridine 10t
| Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| HeLa | 0.19 | 0.85 | [4] |
| MCF-7 | 0.33 | Not Reported | [4] |
| SGC-7901 | 0.30 | Not Reported | [4] |
| CA-4 (Reference) | Not Reported | 0.82 | [4] |
Pyridine-Based Enzyme Inhibitors
The versatility of the pyridine scaffold extends to the design of potent and selective enzyme inhibitors, with significant therapeutic implications for a range of diseases.
Pyridine-Thiazolidinone Derivatives as Carbonic Anhydrase IX Inhibitors
Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. Novel pyridine-thiazolidinone derivatives have been synthesized and identified as significant inhibitors of CAIX.[5]
Table 3: Carbonic Anhydrase IX Inhibition by Pyridine-Thiazolidinone Derivatives
| Compound | CAIX Inhibition IC50 (µM) | Binding Affinity (KD, µM) | Reference |
| Compound 8 | 1.61 | 11.21 | [5] |
| Compound 11 | 1.84 | 2.32 | [5] |
Pyridine Carbamate Hybrids as Cholinesterase Inhibitors
In the realm of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy. Novel pyridine derivatives incorporating a carbamate functional group have been shown to be potent inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[6][7][8]
Table 4: Cholinesterase Inhibition by Pyridine Carbamate Derivatives
| Compound | hAChE Inhibition IC50 (µM) | hBChE Inhibition IC50 (µM) | Reference |
| Carbamate 8 | 0.153 ± 0.016 | Not Reported | [6][7][8] |
| Carbamate 11 | Not Reported | 0.828 ± 0.067 | [6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Thiophenyl Thiazolyl-Pyridine Hybrids
A one-pot multi-component reaction is employed for the synthesis of these hybrids. (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone is reacted with various benzaldehyde derivatives and malononitrile. The resulting products are then purified and characterized using spectroscopic techniques.[2][3]
In Vitro Anticancer Screening: MTT Assay
The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[9][10]
Tubulin Polymerization Assay
The inhibitory effect of compounds on tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in light scattering as tubulin polymerizes into microtubules. The reaction is initiated by the addition of GTP and the change in absorbance is monitored over time at 340 nm. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms is evaluated using an esterase assay. The assay measures the enzymatic hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[5]
Acetylcholinesterase Inhibition Assay
The Ellman's method is used to determine the acetylcholinesterase inhibitory activity. The assay measures the hydrolysis of acetylthiocholine by the enzyme, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological processes and experimental procedures is crucial for a comprehensive understanding of the discovery and development of these novel pyridine compounds.
Caption: General workflow for the discovery of pyridine-based drug candidates.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(3-Fluoropyridin-4-yl)methanamine: A Technical Review for Drug Discovery Professionals
(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine building block of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, potential applications, and the biological pathways influenced by molecules derived from this scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 870063-62-0 | Commercial Suppliers |
| Molecular Formula | C₆H₇FN₂ | Commercial Suppliers |
| Molecular Weight | 126.13 g/mol | Commercial Suppliers |
| Predicted pKa | 6.68 ± 0.29 | Guidechem[1] |
Synthesis and Methodology
Proposed Experimental Protocol: Reduction of 4-cyano-3-fluoropyridine
This protocol is adapted from general procedures for nitrile reduction.
Materials:
-
4-cyano-3-fluoropyridine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 4-cyano-3-fluoropyridine in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction, ethanol for catalytic hydrogenation) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction:
-
Using LiAlH₄: The solution is cooled to 0 °C, and LiAlH₄ is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Using Catalytic Hydrogenation: The ethanolic solution of the nitrile is introduced into a hydrogenation apparatus with a catalyst such as Raney Nickel. The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
-
-
Work-up:
-
For LiAlH₄ reduction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.
-
For Catalytic Hydrogenation: The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by distillation or column chromatography to yield this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
Fluorinated pyridine scaffolds are prevalent in the design of kinase inhibitors. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence binding interactions within the ATP-binding pocket, and improve metabolic stability. While specific examples detailing the use of this compound are limited, the broader class of fluorinated pyridine derivatives has demonstrated significant potential in targeting various kinases implicated in cancer and other diseases.
Kinase Inhibitor Activity of Related Fluorinated Pyridine Derivatives
The following table summarizes the in vitro activity of several kinase inhibitors featuring a fluorinated pyridine moiety. This data highlights the potency that can be achieved with this structural class.
| Compound Class | Target Kinase(s) | Key Structural Feature | IC₅₀ (nM) | Reference |
| N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) carboxamides | Met, Ron, Axl | 3-Fluorophenyl, 3-Chloropyridine | Met: <1 | [Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily] |
| Pyridine-based derivatives | FLT3 | Fluorophenoxy pyridine | FLT3-ITD: 1.2 | [Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors] |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met | Fluorophenoxy pyridine | c-Met: 16 | [Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors][2] |
Signaling Pathways Targeted by Fluorinated Pyridine-Containing Kinase Inhibitors
Kinase inhibitors containing the fluoropyridine scaffold often target critical signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the MET signaling pathway, which is frequently dysregulated in various cancers.
References
The Pivotal Role of (3-Fluoropyridin-4-yl)methanamine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoropyridin-4-yl)methanamine , a fluorinated pyridine derivative, is emerging as a critical building block in the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine atom and the aminomethyl group, make it a valuable synthon for medicinal chemists targeting a range of diseases, from neurodegenerative disorders to oncology. This technical guide provides a comprehensive overview of the initial research applications of this compound, detailing its synthesis, its incorporation into biologically active molecules, and the experimental protocols underpinning these advancements.
Core Chemical Properties
This compound, with the CAS number 870063-62-0, possesses a distinct set of physicochemical properties that are advantageous in drug design. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
| Property | Value |
| CAS Number | 870063-62-0 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| pKa (Predicted) | 6.68 ± 0.29[1] |
| Canonical SMILES | C1=CN=CC(=C1CN)F[1] |
Synthesis of the Precursor: 3-Fluoro-4-aminopyridine
The synthesis of this compound often proceeds through its precursor, 3-fluoro-4-aminopyridine. A patented method outlines a high-yield, multi-step synthesis suitable for industrial production[2].
Experimental Protocol: Synthesis of 3-Fluoro-4-aminopyridine[2]
This synthesis involves a four-step process starting from 3-fluoropyridine.
-
Carboxylation: 3-Fluoropyridine is treated with a strong base to deprotonate the 4-position, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid.
-
Esterification: The resulting carboxylic acid is esterified to produce a 3-fluoro-4-pyridinecarboxylate ester.
-
Ammonolysis: The ester is then subjected to ammonolysis to form 3-fluoro-4-pyridinecarboxamide.
-
Hofmann Degradation: Finally, a Hofmann degradation reaction of the carboxamide yields 3-fluoro-4-aminopyridine.
The patent reports a productive rate of 90% with a purity of 98% for the final product[2].
Caption: Synthetic pathway to 3-fluoro-4-aminopyridine.
Application in the Synthesis of Bioactive Molecules
The (3-Fluoropyridin-4-yl) moiety is a key pharmacophore in the development of novel therapeutics, particularly in the field of neurodegenerative diseases and as kinase inhibitors.
Alzheimer's Disease Research
The (3-fluoropyridin-4-yl) group has been incorporated into hybrid molecules designed as multi-target agents for Alzheimer's disease. These compounds aim to inhibit both acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β), two key enzymes implicated in the pathology of the disease.
One such example is the synthesis of 2-((2-((6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)thio)-6-(3-fluoropyridin-4-yl)-3-methylpyrimidin-4(3H)-one . While this synthesis does not start directly from this compound, it utilizes a precursor that installs the critical (3-fluoropyridin-4-yl) scaffold, highlighting its importance.
Kinase Inhibitors
The pyridine and fluoropyridine scaffolds are prevalent in the design of kinase inhibitors for cancer therapy. The specific electronic properties of the fluorinated pyridine ring can lead to enhanced binding affinity and selectivity for the target kinase. While direct synthesis from this compound is not extensively documented in initial research, its potential as a building block for novel kinase inhibitors is significant. The general approach involves the N-acylation of the aminomethyl group to form amide derivatives that can interact with the kinase active site.
Experimental Protocols: N-Acylation of Aminomethylpyridines
A general and robust protocol for the N-acylation of aminomethylpyridines, such as this compound, can be adapted from established methodologies for similar bifunctional molecules[3]. This reaction forms a stable amide bond, a cornerstone of many pharmaceutical compounds.
General Protocol for N-Acylation using an Acyl Chloride[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Experimental workflow for N-acylation.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative N-acylation reaction, adapted from general protocols.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 126.13 | 1.0 |
| Acyl Chloride | Varies | 1.1 - 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 |
| N-((3-fluoropyridin-4-yl)methyl)amide | Varies | - |
Logical Relationships in Drug Development
The use of this compound as a building block follows a logical progression in the drug discovery pipeline.
Caption: Drug development logical workflow.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its incorporation into molecular scaffolds has shown promise in the development of treatments for complex diseases. The synthetic routes to its precursors are well-established, and its reactivity allows for the straightforward generation of diverse libraries of amide derivatives for biological screening. As research continues, the initial applications of this compound are expected to expand, solidifying its role as a key component in the medicinal chemist's toolbox.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (3-Fluoropyridin-4-yl)methanamine and its common salt form, this compound dihydrochloride. This document is intended to provide clear, actionable guidance for laboratory and research professionals to ensure safe handling and use of this compound.
Chemical Identification
| Identifier | This compound | This compound dihydrochloride |
| Synonyms | 4-Aminomethyl-3-fluoropyridine, (3-fluoropyridin-4-yl)methylamine | 4-(Aminomethyl)-3-fluoropyridine dihydrochloride, 1-(3-fluoropyridin-4-yl)methanamine dihydrochloride |
| CAS Number | 870063-62-0[1][2] | 1257535-26-4[3] |
| Molecular Formula | C6H7FN2[1][2] | C6H9Cl2FN2[3] |
| Molecular Weight | 126.13 g/mol [1] | 199.05 g/mol [3] |
Hazard Identification and GHS Classification
This compound dihydrochloride is classified as a hazardous substance. The GHS classification indicates that it can cause severe skin burns and eye damage.[3]
GHS Pictograms:
-
Corrosion
Signal Word: Danger[3]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[3]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |
| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[3] | |
| P363 | Wash contaminated clothing before reuse.[3] | |
| Storage | P405 | Store locked up.[3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Toxicological Information
Detailed toxicological data for this compound and its dihydrochloride salt are largely unavailable.[3] However, based on the hazard classification, exposure can lead to significant health effects.
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]
Symptoms of Exposure:
-
Skin Contact: May cause inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]
-
Eye Contact: Can result in redness, pain, or severe eye damage.[3]
-
Inhalation: May cause irritation of the lungs and respiratory system.[3]
-
Ingestion: Overexposure may lead to serious illness or death.[3]
Quantitative Toxicological Data:
| Data Point | Value |
| Acute Toxicity (LD50/LC50) | Not available[3] |
| Carcinogenicity | Not classified by IARC or NTP[3] |
First Aid Measures
Immediate action is required in case of exposure. The following diagram outlines the recommended first aid protocol.
General First Aid Advice: Immediately remove any clothing contaminated by the product. Move out of the dangerous area. Consult a physician and show the safety data sheet.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse.[3]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Handling and Storage
Proper handling and storage are crucial to minimize risk. The following workflow outlines the recommended procedures.
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and personal clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid breathing fumes.[3]
-
Use only with adequate ventilation.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Keep away from sources of ignition.[3]
-
Minimize dust generation and accumulation.[3]
-
Keep the container tightly closed and handle it with care.[3]
-
Do not eat, drink, or smoke when handling this product.[3]
Conditions for Safe Storage:
-
Store in a tightly-closed container when not in use.[3]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Use in a well-ventilated area.
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate gloves to prevent skin exposure. Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Physical and Chemical Properties
The physical and chemical properties for this compound and its dihydrochloride salt are not extensively documented.
| Property | This compound | This compound dihydrochloride |
| Physical State | Not available | Not available[3] |
| Odor | Not available | Not available[3] |
| pKa | 6.68 ± 0.29 (Predicted)[1] | Not available |
Stability and Reactivity
Chemical Stability: Stable under recommended temperatures and pressures.[3]
Reactivity: No data available.[3]
Incompatible Materials: Information on incompatible materials is not available in the searched documents.
Hazardous Decomposition Products: Information on hazardous decomposition products is not available in the searched documents.
Firefighting Measures
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical: The specific fire and explosion hazards have not been determined.
Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
Environmental Precautions:
-
Do not let the product enter drains.
Methods for Containment and Cleaning Up:
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.[3]
Conclusion
This compound and its dihydrochloride salt are hazardous chemicals that require careful handling and adherence to strict safety protocols. While comprehensive toxicological and physical data are limited, the available information clearly indicates the potential for severe skin and eye damage. All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety precautions. The use of appropriate personal protective equipment and engineering controls is mandatory to ensure a safe working environment.
References
A Technical Guide to (3-Fluoropyridin-4-yl)methanamine for Researchers and Drug Development Professionals
Introduction
(3-Fluoropyridin-4-yl)methanamine is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, serving as a valuable resource for scientists engaged in drug discovery and development.
Commercial Availability
This compound and its hydrochloride and dihydrochloride salts are available from various commercial suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data to facilitate procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| AK Scientific, Inc. | This compound hydrochloride | 1785591-36-7 | C₆H₈ClFN₂ | >95% | Inquire |
| Amerigo Scientific | --INVALID-LINK--amine | 1491003-85-0 | C₇H₉FN₂ | 95% | Inquire |
| ChemScene | (4-Fluoropyridin-2-yl)methanamine | 859166-87-3 | C₆H₇FN₂ | 98+% | Inquire |
| AiFChem | (4-Fluoropyridin-3-yl)methanamine hydrochloride | 1391733-71-3 | C₆H₈ClFN₂ | 95% | 100 mg |
| Sigma-Aldrich | (3-Fluoropyridin-2-yl)methanamine dihydrochloride | 312904-49-7 | C₆H₉Cl₂FN₂ | 95% | 250 mg, 1 g, 5 g, 25 g |
| BLD Pharm | (4-Fluoropyridin-2-yl)methanamine | 859166-87-3 | C₆H₇FN₂ | Inquire | Inquire |
| Sunway Pharm Ltd | (3-fluoropyridin-2-yl)methanamine dihydrochloride | 312904-49-7 | C₆H₉Cl₂FN₂ | 97% | 1 g, 5 g, 10 g |
| Moldb | (3-Fluoropyridin-2-yl)methanamine dihydrochloride | 312904-49-7 | C₆H₉Cl₂FN₂ | 95% | Inquire |
| Parchem | (3-Fluoropyridin-2-yl)methanamine hydrochloride | 1260903-05-6 | C₆H₈ClFN₂ | Inquire | Inquire |
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound is the reduction of the corresponding nitrile, 3-fluoro-4-cyanopyridine. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction using metal hydrides being the most prevalent.
Experimental Protocol: Reduction of 3-Fluoro-4-cyanopyridine using Lithium Aluminum Hydride (LAH)
This protocol is a representative procedure based on general methods for the LAH reduction of nitriles to primary amines.[3][4][5][6][7]
Materials:
-
3-Fluoro-4-cyanopyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0°C, add a solution of 3-fluoro-4-cyanopyridine (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with water (2 x 10 volumes) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. Handle it with extreme caution in an inert atmosphere and away from moisture.
-
The quenching process is highly exothermic and generates hydrogen gas. Perform the quenching slowly and with adequate cooling and ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Role in Drug Discovery
Fluorinated pyridines, such as this compound, are valuable building blocks in drug discovery. The introduction of fluorine can significantly enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.[1][2] These compounds can be incorporated into lead compounds to fine-tune their properties and develop novel therapeutic agents.
Drug Discovery Pathway Diagram
Caption: Role of fluorinated building blocks in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes: Synthesis and Derivatization of (3-Fluoropyridin-4-yl)methanamine
Introduction
(3-Fluoropyridin-4-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] These fluorinated pyridine scaffolds are featured in compounds targeting a range of conditions, including central nervous system disorders, inflammation, and cancer.[3]
This document provides detailed protocols for the synthesis of the core intermediate, this compound, and its subsequent derivatization through common and robust methodologies like N-alkylation and reductive amination.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A key step involves the nucleophilic aromatic substitution (SNAr) of a nitro group with a fluoride anion, followed by the reduction of a carboxylate group to the desired primary amine.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1.1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
This protocol is adapted from a known procedure for nucleophilic aromatic substitution on a pyridine ring.[4]
-
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium fluoride (CsF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Pentane
-
Distilled water
-
Nitrogen (N₂) gas supply
-
Round-bottom flask and standard glassware
-
-
Procedure:
-
To a round-bottom flask containing anhydrous DMSO (6 mL) under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol).
-
Add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane eluent.
-
After completion, cool the mixture and add distilled water (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (4:1 EtOAc/pentane) to yield the final product.
-
Protocol 1.2: Synthesis of this compound
This protocol describes a standard multi-step conversion of a methyl ester to a primary amine via an alcohol intermediate.
-
Materials:
-
Methyl 3-fluoropyridine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C) or Triphenylphosphine (PPh₃)
-
Hydrogen (H₂) gas supply (if using Pd/C)
-
-
Procedure:
-
Reduction to Alcohol:
-
Dissolve methyl 3-fluoropyridine-4-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in THF.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water.
-
Filter the resulting solids and concentrate the filtrate to obtain crude (3-Fluoropyridin-4-yl)methanol.
-
-
Conversion to Azide:
-
Dissolve the crude alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir for 1-2 hours, then wash with water and brine. Dry the organic layer and concentrate.
-
Dissolve the resulting mesylate in DMF, add sodium azide (2.0 eq), and heat to 60-80 °C for 4-6 hours.
-
After cooling, dilute with water and extract with EtOAc to obtain 4-(azidomethyl)-3-fluoropyridine.
-
-
Reduction to Amine:
-
Dissolve the azide in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield this compound.
-
-
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Yield | Reference |
| 1.1 Fluorination | Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | CsF, DMSO | 38% | [4] |
| 1.2 Amine Synthesis | Methyl 3-fluoropyridine-4-carboxylate | This compound | Multi-step | ~50-70% (Typical) | - |
Part 2: Synthesis of this compound Derivatives
The primary amine of the core intermediate serves as a versatile handle for diversification. N-alkylation and reductive amination are two of the most powerful methods for generating a library of derivatives.[5][6]
Method 1: N-Alkylation
N-alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base to form secondary or tertiary amines.[7]
Caption: General workflow for N-alkylation of the primary amine.
This protocol details a representative N-alkylation using benzyl bromide.[8]
-
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-benzylated product.
-
Method 2: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.[6][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and tolerance of various functional groups.[10]
Caption: General workflow for reductive amination.
This protocol details a representative reductive amination using cyclohexanecarboxaldehyde.[8]
-
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add cyclohexanecarboxaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 45 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-alkylated product.
-
Quantitative Data for Derivatization
| Method | Reactants | Product Example | Reagents | Typical Yield | Reference |
| N-Alkylation | Amine, Benzyl bromide | N-Benzyl-(3-fluoropyridin-4-yl)methanamine | K₂CO₃, ACN | 70-90% | [8][11] |
| Reductive Amination | Amine, Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-(3-fluoropyridin-4-yl)methanamine | NaBH(OAc)₃, DCM | 75-95% | [8][10] |
Characterization
Final products should be characterized using standard analytical techniques to confirm their identity and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the synthesized compounds.[12]
-
Mass Spectrometry (MS): LC-MS or HRMS can be used to confirm the molecular weight of the products.[12]
-
Purity Analysis: Purity can be assessed by HPLC or quantitative NMR (qNMR).
These protocols provide a robust foundation for the synthesis and diversification of this compound, enabling researchers to generate novel derivatives for evaluation in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of (3-Fluoropyridin-4-yl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols
(3-Fluoropyridin-4-yl)methanamine , a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry for the development of targeted therapeutics. Its unique structural features, including the fluorine atom's ability to modulate physicochemical properties and the reactive aminomethyl group, make it a versatile scaffold for synthesizing potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this key intermediate, with a focus on its application in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors.
Application Notes
The incorporation of a 3-fluoropyridine moiety can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[1] this compound serves as a crucial starting material for introducing this desirable fragment into complex molecules. Its primary application lies in the synthesis of kinase inhibitors, particularly for targets involved in inflammatory diseases and oncology.
One notable application is in the development of Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[] Dysregulation of SYK activity is implicated in autoimmune diseases, allergic reactions, and certain cancers.[][] Consequently, the development of selective SYK inhibitors is a major focus in drug discovery.
The 4-aminomethyl-3-fluoropyridine core provided by this compound can be strategically utilized to interact with key residues in the ATP-binding pocket of SYK, leading to potent inhibition. The fluorine atom at the 3-position can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of metabolism.
Quantitative Data Summary
| Compound Example (from WO2021092026A1) | SYK IC50 (nM) |
| Example 1 | 10.5 |
| Example 2 | 5.2 |
| Example 3 | 8.7 |
| Example 4 | 15.1 |
| Example 5 | 3.9 |
Note: The compounds in the table are structurally related to derivatives of this compound and are presented to illustrate the potential potency achievable with this scaffold.
Experimental Protocols
The following protocols are adapted from patent literature (WO2021092026A1) and provide a general methodology for the synthesis of SYK inhibitors using a this compound-related intermediate. Researchers can adapt these protocols for their specific target molecules.
Protocol 1: Synthesis of a Key Intermediate - (3-fluoro-4-((4-methoxybenzyl)amino)pyridin-2-yl)methanol
This protocol describes the synthesis of a protected aminopyridine intermediate, which can be further modified and deprotected to yield a derivative of this compound.
Materials:
-
(4-amino-3-fluoropyridin-2-yl)methanol
-
4-methoxybenzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-amino-3-fluoropyridin-2-yl)methanol (1.0 eq) in a mixture of DCM and MeOH, add 4-methoxybenzaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (3-fluoro-4-((4-methoxybenzyl)amino)pyridin-2-yl)methanol.
Protocol 2: General Procedure for Coupling with an Amine
This protocol outlines the coupling of the intermediate with various amines to generate a library of potential SYK inhibitors.
Materials:
-
(3-fluoro-4-((4-methoxybenzyl)amino)pyridin-2-yl)methanol
-
Thionyl chloride
-
Desired amine (e.g., substituted anilines, heterocyclic amines) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3-fluoro-4-((4-methoxybenzyl)amino)pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude chloride intermediate in anhydrous DCM or DMF.
-
Add the desired amine (1.2 eq) followed by TEA or DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.
Protocol 3: Deprotection to Yield Final SYK Inhibitor
This final step involves the removal of the protecting group to yield the free amine.
Materials:
-
Coupled product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the coupled product (1.0 eq) in a mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC or crystallization.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
References
Application Notes and Protocols: (3-Fluoropyridin-4-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoropyridin-4-yl)methanamine is a versatile fluorinated building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluoropyridine motif is of significant interest as the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidates. The primary amine functionality provides a reactive handle for a variety of chemical transformations, making it an ideal scaffold for the synthesis of diverse compound libraries.
These application notes provide a detailed overview of the use of this compound in the synthesis of biologically active molecules, with a specific focus on its application in the development of carbonic anhydrase inhibitors.
Application: Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a key building block in the synthesis of potent and selective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CA IX) is a well-established target in cancer therapy due to its role in pH regulation in the hypoxic tumor microenvironment.
The general synthetic strategy involves the coupling of this compound with a benzenesulfonamide scaffold, a well-known zinc-binding group for carbonic anhydrase inhibitors. A common and efficient method to achieve this is through reductive amination.
General Reaction Scheme
Reductive amination reaction between 4-formyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and this compound to yield the target carbonic anhydrase inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of benzenesulfonamide-based carbonic anhydrase inhibitors, highlighting the potency and selectivity that can be achieved through structural modifications. While the specific compound synthesized in the protocol is a novel example, the data presented for analogous compounds demonstrate the potential of this chemical class.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) [nM] | Reference Compound (Acetazolamide) Kᵢ [nM] |
| Analog 1 | hCA I | 125 | 250 |
| hCA II | 15.8 | 12 | |
| hCA IX | 5.5 | 25 | |
| hCA XII | 8.9 | 5.7 | |
| Analog 2 | hCA I | 89.1 | 250 |
| hCA II | 9.7 | 12 | |
| hCA IX | 3.2 | 25 | |
| hCA XII | 4.1 | 5.7 | |
| Analog 3 | hCA I | 210 | 250 |
| hCA II | 25.3 | 12 | |
| hCA IX | 8.1 | 25 | |
| hCA XII | 6.4 | 5.7 |
Note: Data is compiled from representative studies on benzenesulfonamide-based carbonic anhydrase inhibitors and is intended to be illustrative of the potential activity of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-(((3-fluoropyridin-4-yl)methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
This protocol details the synthesis of a potent carbonic anhydrase IX inhibitor via a one-pot reductive amination procedure.
Materials:
-
4-formyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-formyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Amine: To the solution, add this compound (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature for 12-16 hours, or until the starting materials are consumed as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a carbonic anhydrase inhibitor.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Signaling pathway of CA IX in tumor hypoxia and its inhibition.
Application Notes and Protocols: Synthesis of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard reaction conditions for the synthesis of (3-Fluoropyridin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established chemical transformations and offer a reliable pathway to this important intermediate.
Introduction
This compound is a key structural motif in the development of various pharmacologically active agents. The presence of the fluoropyridine core can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These protocols outline a robust two-step synthetic sequence starting from 3-fluoropyridine-4-carboxamide.
Synthetic Strategy
The synthesis of this compound is proposed via a two-step process commencing with the dehydration of 3-fluoropyridine-4-carboxamide to yield 3-fluoropyridine-4-carbonitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This synthetic route is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.
Experimental Protocols
Step 1: Synthesis of 3-Fluoropyridine-4-carbonitrile
This protocol describes the dehydration of 3-fluoropyridine-4-carboxamide using trifluoroacetic anhydride (TFAA) and pyridine.
Materials and Reagents:
-
3-Fluoropyridine-4-carboxamide
-
Pyridine, anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of 3-fluoropyridine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add anhydrous pyridine (2.5 eq).
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoropyridine-4-carbonitrile.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of 3-fluoropyridine-4-carbonitrile to the target primary amine using Raney® Nickel.
Materials and Reagents:
-
3-Fluoropyridine-4-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol, absolute
-
Ammonia solution (e.g., 7 N in methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Carefully wash the Raney® Nickel slurry with absolute methanol or ethanol to remove water.
-
In a suitable high-pressure reactor, combine 3-fluoropyridine-4-carbonitrile (1.0 eq), the washed Raney® Nickel (approx. 10-20% by weight of the nitrile), and a solution of ammonia in methanol (e.g., 7 N, to suppress secondary amine formation).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to the desired temperature (typically 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times and disposed of properly.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 3-Fluoropyridine-4-carbonitrile
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| 3-Fluoropyridine-4-carboxamide | 1.0 | 140.12 | (User defined) |
| Pyridine, anhydrous | 2.5 | 79.10 | (Calculated) |
| Trifluoroacetic anhydride | 1.5 | 210.03 | (Calculated) |
| Dichloromethane, anhydrous | - | - | (Sufficient volume) |
| Reaction Temperature | - | - | 0 °C to RT |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | - | >90% |
Table 2: Quantitative Data for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio/Loading | Molecular Weight ( g/mol ) | Amount |
| 3-Fluoropyridine-4-carbonitrile | 1.0 | 122.10 | (User defined) |
| Raney® Nickel | 10-20 wt% | - | (Calculated) |
| Ammonia in Methanol | - | - | (Sufficient volume) |
| Hydrogen Pressure | - | - | 50-100 psi |
| Reaction Temperature | - | - | 40-60 °C |
| Reaction Time | - | - | 4-16 hours |
| Expected Yield | - | - | 70-90% |
Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Amide Coupling with (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of a vast array of biologically active molecules, including peptides, enzyme inhibitors, and receptor modulators.[1][2] (3-Fluoropyridin-4-yl)methanamine is a valuable building block in the synthesis of novel therapeutics due to the unique electronic properties conferred by the fluorine-substituted pyridine ring. The electron-withdrawing nature of the fluorine atom and the pyridine ring can decrease the nucleophilicity of the amine, making amide coupling reactions with this substrate potentially challenging.
These application notes provide detailed protocols for the successful amide coupling of this compound with various carboxylic acids, utilizing common and efficient coupling reagents. The protocols are designed to be a starting point for researchers, with recommendations for optimization. Additionally, the biological relevance of the resulting amide scaffolds, particularly as kinase inhibitors, is highlighted.
Data Presentation: Amide Coupling Reaction Parameters
The following table summarizes typical reaction conditions for the amide coupling of this compound with a generic carboxylic acid. These parameters are based on established protocols for electron-deficient amines and should be optimized for specific substrates.
| Parameter | Condition 1: HATU | Condition 2: EDC/HOBt |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| This compound | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Reagent | HATU (1.1 - 1.2 eq) | EDC (1.2 - 1.5 eq) |
| Additive | None required | HOBt (1.2 - 1.5 eq) |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA or Et3N (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours | 4 - 24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent often preferred for challenging couplings, including those with electron-deficient amines.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF or DCM (to achieve a concentration of 0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the more classical and cost-effective carbodiimide coupling method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to activate the carboxylic acid and minimize side reactions.
Materials:
-
Carboxylic acid
-
This compound
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or Et₃N (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure amide.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the amide coupling reaction.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Amide-containing compounds derived from substituted pyridines have been identified as potent inhibitors of various protein kinases, such as c-Met and EGFR.[3] These kinases are receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and migration. Dysregulation of RTK signaling is a hallmark of many cancers. The diagram below illustrates a simplified signaling pathway and the point of inhibition by a hypothetical N-((3-fluoropyridin-4-yl)methyl)amide-based kinase inhibitor.
Caption: Inhibition of RTK signaling by a hypothetical amide inhibitor.
References
Application Note: (3-Fluoropyridin-4-yl)methanamine as a Key Building Block in the Synthesis of Potent GSK-3β Kinase Inhibitors
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. A successful strategy in this field involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The substituted pyrimidinone core is one such scaffold, frequently identified in potent and selective kinase inhibitors.[1]
This application note details the utility of (3-Fluoropyridin-4-yl)methanamine , a versatile synthetic building block, in the construction of a promising class of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. GSK-3β is a critical serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[2] Therefore, the development of potent and brain-penetrant GSK-3β inhibitors represents a significant therapeutic strategy for AD.[3]
The this compound moiety offers several advantages in drug design:
-
Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.
-
Modulated Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine ring, which can prevent unwanted off-target effects associated with highly basic groups.
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidate.
-
Vector for Exploration: The primary amine provides a convenient handle for coupling to various heterocyclic cores, allowing for the exploration of structure-activity relationships (SAR).
This guide will provide a detailed synthetic protocol for a representative GSK-3β inhibitor, discuss the structure-activity relationship, and place the inhibitor's function within the context of the relevant cellular signaling pathway.
Synthetic Utility & Key Reaction Workflow
The primary application of this compound in this context is its use as a nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction. It is typically introduced late in the synthetic sequence to displace a leaving group (e.g., a chloride) on an activated heterocyclic core, such as a chloropyrimidinone. This key bond-forming step connects the hinge-binding moiety to the main scaffold of the inhibitor.
The general workflow for this synthetic approach is outlined below. It involves the initial construction of a substituted pyrimidinone core, followed by the crucial coupling reaction with this compound.
Caption: General synthetic workflow for pyrimidinone-based kinase inhibitors.
Case Study: Synthesis of a Potent 2,6-Disubstituted Pyrimidinone GSK-3β Inhibitor
As a representative example, we will detail the synthesis of 2-((3S)-3-methylmorpholin-4-yl)-6-(((3-fluoropyridin-4-yl)methyl)amino)pyrimidin-4(3H)-one , a potent GSK-3β inhibitor identified for its potential in treating Alzheimer's disease.[1][3]
Retrosynthetic Analysis
The synthesis can be broken down into two main parts: the preparation of the key electrophilic intermediate, 6-chloro-2-((3S)-3-methylmorpholin-4-yl)pyrimidin-4(3H)-one, and its subsequent coupling with the nucleophile, this compound.
Detailed Experimental Protocol
Part A: Synthesis of Intermediate 6-chloro-2-((3S)-3-methylmorpholin-4-yl)pyrimidin-4(3H)-one
This intermediate is constructed from commercially available starting materials. The procedure involves a cyclocondensation reaction followed by chlorination.
Materials and Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| 2,4,6-Trichloropyrimidine | Sigma-Aldrich | 98% |
| (S)-3-Methylmorpholine HCl | Acros Organics | 98% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | 99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Acetic Acid | J.T. Baker | Glacial |
| Water | Milli-Q | Ultrapure |
Procedure:
-
Step 1: Synthesis of 4,6-dichloro-N-((S)-3-methylmorpholino)pyrimidin-2-amine:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).
-
Slowly add a solution of (S)-3-methylmorpholine hydrochloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Expert Insight: The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl generated without competing with the morpholine nucleophile. The reaction is run at low temperature initially to control the exothermic reaction and improve selectivity.
-
-
Step 2: Hydrolysis to 6-chloro-2-((3S)-3-methylmorpholin-4-yl)pyrimidin-4(3H)-one:
-
To the reaction mixture from Step 1, add a 1:1 mixture of water and glacial acetic acid.
-
Heat the mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture, and concentrate under reduced pressure to remove DCM and acetic acid.
-
The resulting aqueous residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude intermediate.
-
Purify the product by flash column chromatography on silica gel.
-
Part B: Final Coupling to Synthesize the Target GSK-3β Inhibitor
This final step involves the key SNAr reaction.
Materials and Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| Intermediate from Part A | - | Purified |
| This compound | Combi-Blocks | 97% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | 99% |
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous |
Procedure:
-
Step 3: Nucleophilic Aromatic Substitution:
-
In a sealed vial, dissolve the 6-chloro-pyrimidinone intermediate (1.0 eq) and this compound (1.2 eq) in anhydrous NMP.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Expert Insight: NMP is used as a high-boiling polar aprotic solvent to facilitate the SNAr reaction, which often requires elevated temperatures. A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the crude solid under vacuum.
-
Purify the final compound by preparative HPLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure GSK-3β inhibitor as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
Biological Evaluation & Structure-Activity Relationship (SAR)
The synthesized pyrimidinone derivatives were evaluated for their ability to inhibit GSK-3β. The potency is typically measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In Vitro Activity of Representative GSK-3β Inhibitors
| Compound | R Group (Morpholine) | GSK-3β IC₅₀ (nM) |
|---|---|---|
| 1 | Phenyl | 11 |
| 2a | Methyl | 1.8 |
| 2b | Ethyl | 1.4 |
| 2c | n-Propyl | 2.5 |
| 2d (Case Study) | (S)-Methyl | 1.8 |
| 2e | (R)-Methyl | 4.3 |
Data derived from Fukunaga et al., Bioorg. Med. Chem. Lett. 2015.[1]
SAR Insights:
-
Alkylmorpholine Moiety: Replacing the phenyl group at the 3-position of the morpholine ring with small alkyl groups (compounds 2a-c ) resulted in a significant increase in potency compared to the parent compound 1 .[1] This suggests that a smaller, less bulky substituent is preferred in this position, likely leading to a better fit within the kinase active site and improved pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of the alkyl group has a discernible impact on activity. The (S)-methyl derivative (2d ) is more than twice as potent as the (R)-methyl derivative (2e ).[1] This highlights a specific stereochemical preference within the binding pocket, a critical insight for rational drug design.
-
(3-Fluoropyridin-4-yl)methyl Group: This moiety is crucial for anchoring the inhibitor. Molecular modeling studies show the pyridine nitrogen forming a key hydrogen bond with the backbone amide of Val135 in the hinge region of GSK-3β. The fluorine atom enhances this interaction through favorable electronic effects and occupies a hydrophobic pocket, further stabilizing the complex.
Caption: Key binding interactions of the inhibitor within the GSK-3β active site.
Signaling Pathway Context
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the context of Alzheimer's disease, its hyperactivity leads to the hyperphosphorylation of tau protein. This causes tau to detach from microtubules, leading to microtubule destabilization and the formation of neurofibrillary tangles (NFTs), which are toxic to neurons. The synthesized inhibitor acts by directly blocking the ATP-binding site of GSK-3β, preventing it from phosphorylating tau and other substrates, thereby interrupting this key pathological cascade.
Caption: Inhibition of the Tau hyperphosphorylation pathway by a GSK-3β inhibitor.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of potent kinase inhibitors. Its incorporation into a pyrimidinone scaffold has led to the development of highly potent, selective, and orally active GSK-3β inhibitors with potential for the treatment of Alzheimer's disease. The straightforward and robust synthetic route, centered around a key SNAr reaction, makes this scaffold readily accessible for further optimization and library synthesis. The insights gained from the structure-activity relationship studies, particularly the role of the fluoropyridine moiety in hinge binding, provide a clear rationale for its use and guide future drug design efforts targeting GSK-3β and other kinases.
References
-
Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091. [Link][1][3]
-
Hooper, C., et al. (2008). Glycogen synthase kinase-3, a pivotal kinase in Alzheimer's disease. Frontiers in Bioscience, 13, 5351-5363. [Link]
-
Zhang, M., et al. (2022). Discovery of Novel Tacrine-Pyrimidone Hybrids as Potent Dual AChE/GSK-3 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(15), 10467-10493. [Link][4]
-
Ishiguro, K., et al. (2006). GSK-3 is essential in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's Disease, 9(3 Suppl), 309-317. [Link]
-
Medina, M., & Avila, J. (2014). Glycogen synthase kinase-3 (GSK-3) as a therapeutic target for Alzheimer's disease. Frontiers in Molecular Neuroscience, 7, 35. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Pivotal Role of Fluoropyridines in Modern Agrochemical Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern agrochemical design. Fluoropyridines, a versatile class of heterocyclic compounds, have demonstrated remarkable potential in the development of highly effective and selective fungicides, herbicides, and insecticides. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered electronic effects—have led to the discovery and commercialization of numerous successful crop protection agents.[1] This document provides detailed application notes and experimental protocols for the research and development of fluoropyridine-based agrochemicals, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Application Notes
Fluoropyridines in Fungicide Development
Fluoropyridine moieties are integral to several classes of fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to a cessation of energy production and subsequent cell death. The trifluoromethylpyridine group is a key component of many commercial SDHI fungicides.
Key Applications:
-
Succinate Dehydrogenase Inhibitors (SDHIs): Fluoropyridine-containing carboxamides are potent inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This mode of action is effective against a broad spectrum of fungal pathogens.
-
Novel Nicotinamide Derivatives: Researchers are actively exploring novel nicotinamide derivatives that incorporate a trifluoromethylpyridine moiety. These compounds have shown promising fungicidal activity by potentially disrupting the fungal cell wall.[2]
Fluoropyridines in Herbicide Development
Fluoropyridine-based herbicides offer selective control of broadleaf weeds in various crops. Their modes of action often involve mimicking natural plant hormones or inhibiting essential biosynthetic pathways.
Key Applications:
-
Auxinic Herbicides: Aminopyralid, a pyridine carboxylic acid herbicide, functions as a synthetic auxin.[3][4] It is absorbed by the leaves and roots and translocated throughout the plant, where it disrupts growth processes, leading to the death of susceptible broadleaf weeds.[3][4]
-
Carotenoid Biosynthesis Inhibitors: Picolinafen is a pyridine herbicide that inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][5] This inhibition leads to the destruction of chlorophyll and characteristic bleaching of plant tissues.[1][5]
Fluoropyridines in Insecticide Development
Fluoropyridine insecticides provide effective control of piercing-sucking insect pests. These compounds often exhibit novel modes of action, making them valuable tools for resistance management.
Key Applications:
-
Feeding Inhibitors: Flonicamid, a pyridinecarboxamide insecticide, rapidly inhibits the feeding behavior of aphids and other sucking insects.[6][7] Its unique mode of action involves the modulation of chordotonal organs, disrupting the insect's sensory and motor functions necessary for feeding.[7] This leads to starvation and mortality.[6][7]
Quantitative Data Presentation
The following tables summarize the efficacy of various fluoropyridine-based agrochemicals against a range of target organisms.
Table 1: Fungicidal Activity of Fluoropyridine Derivatives
| Compound Class | Fluoropyridine Moiety | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference(s) |
| SDHI Fungicide | Trifluoromethylpyridine | Botrytis cinerea | EC50 | 0.001 - 0.054 | [8] |
| SDHI Fungicide | Trifluoromethylpyridine | Botrytis cinerea | EC50 | 1.054 ± 0.633 | [9] |
| Nicotinamide Derivative | Nicotinamide | Candida albicans | MIC | 0.25 | [2] |
| N-(thiophen-2-yl) nicotinamide | Nicotinamide | Pseudoperonospora cubensis | EC50 | 1.96 | [10] |
| N-(thiophen-2-yl) nicotinamide | Nicotinamide | Pseudoperonospora cubensis | EC50 | 4.69 | [10] |
| Pyridine Carboxamide | Trifluoromethylnicotinamide | Botrytis cinerea | Inhibition Rate (at 50 mg/L) | 76.9% | [11] |
| Pyridine Carboxamide | Trifluoromethylnicotinamide | C. ambiens | Inhibition Rate (at 50 mg/L) | 84.1% | [11] |
Table 2: Insecticidal Activity of Fluoropyridine Derivatives
| Compound | Target Pest | Efficacy Metric | Value (mg/L) | Reference(s) |
| Flonicamid | Myzus persicae | LC50 | 0.05 - 0.27 | [12] |
| Flonicamid | Rhopalosiphum maidis | LC50 | 6.682 | [13] |
| Flonicamid | Aphis gossypii | LC50 | 14.204 | [13] |
| Flonicamid | Aphis craccivora | LC50 | 0.498 | [14] |
| Acetamiprid (neonicotinoid with pyridine) | Myzus persicae | LC50 | 0.04 - 0.29 | [12] |
| Acetamiprid (neonicotinoid with pyridine) | Aphis craccivora | LC50 | 0.267 | [14] |
Table 3: Herbicidal Efficacy of Fluoropyridine Derivatives
| Compound | Target Weed | Application Rate | Efficacy | Reference(s) |
| Aminopyralid + Florasulam | Broadleaf Weeds | 33 g/ha | High and long-term | [15] |
| Aminopyralid | Cirsium arvense | 120 g ae/ha | Excellent control 1 & 2 years post-treatment | [16][17] |
| Picolinafen | Broadleaf Weeds | 100 g a.s./ha | Effective control | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue via Suzuki-Miyaura Coupling
This protocol outlines a three-step synthesis of a novel phenyl-pyridine carboxamide, a potential SDHI fungicide, utilizing a key Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Coupling
-
Objective: To couple 2-fluoropyridine-3-boronic acid with methyl 2-bromo-5-nitrobenzoate.
-
Materials:
-
Methyl 2-bromo-5-nitrobenzoate (1.0 eq)
-
2-Fluoropyridine-3-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
-
Procedure:
-
To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate, 2-fluoropyridine-3-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate.
-
Step 2: Nitro Group Reduction
-
Objective: To reduce the nitro group of the coupled product to an amine.
-
Materials:
-
Methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl, 4.0 eq)
-
Ethanol and water (4:1 v/v)
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate in the ethanol/water mixture.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate.
-
Step 3: Amide Coupling
-
Objective: To form the final amide bond to yield the target fungicide.
-
Materials:
-
Methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine (1.5 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as necessary.
-
Protocol 2: In Vitro Fungicidal Activity Assay
-
Objective: To determine the EC50 value of a fluoropyridine fungicide against a target fungal pathogen.
-
Materials:
-
Fungal isolate (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
-
Procedure:
-
Prepare a series of PDA plates amended with different concentrations of the test compound. A control plate with solvent only should also be prepared.
-
From a fresh culture of the fungal isolate, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each amended and control PDA plate.
-
Incubate the plates at the optimal temperature for the fungal species.
-
Measure the diameter of the fungal colony on each plate after a set incubation period.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
-
Protocol 3: Insecticidal Activity Bioassay (Leaf-Dip Method)
-
Objective: To determine the LC50 value of a fluoropyridine insecticide against a target insect pest.
-
Materials:
-
Target insect (e.g., Myzus persicae)
-
Host plant leaves
-
Test compound dissolved in a suitable solvent with a surfactant
-
Sterile water
-
Petri dishes with agar
-
Fine brush
-
Incubator or growth chamber
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in water with a surfactant. A control solution with only water and surfactant should also be prepared.
-
Dip host plant leaves into each test solution for a set period (e.g., 10 seconds).
-
Allow the leaves to air dry.
-
Place each treated leaf in a petri dish containing a layer of agar to maintain humidity.
-
Transfer a known number of insects (e.g., 10-20) onto each leaf using a fine brush.
-
Incubate the petri dishes under controlled conditions (temperature, humidity, photoperiod).
-
Assess insect mortality after a specified time (e.g., 24, 48, or 72 hours).
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
-
Signaling Pathways and Mechanisms of Action
The efficacy of fluoropyridine agrochemicals is rooted in their ability to specifically interact with and disrupt critical biological pathways in target organisms.
Fungicides: Inhibition of Mitochondrial Respiration
Fluoropyridine-based SDHI fungicides target Complex II of the mitochondrial electron transport chain, a crucial component of cellular respiration.
References
- 1. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Auxin - Wikipedia [en.wikipedia.org]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. cotton.org [cotton.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Aminopyralid on Canada Thistle (Cirsium arvense) and the Native Plant Community in a Restored Tallgrass Prairie | Invasive Plant Science and Management | Cambridge Core [cambridge.org]
Application Notes and Protocols for Suzuki Coupling with (3-Fluoropyridin-4-yl)methanamine
These application notes provide detailed experimental procedures for the Suzuki-Miyaura cross-coupling reaction involving (3-Fluoropyridin-4-yl)methanamine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following procedures outline the N-protection of the starting amine, the subsequent Suzuki coupling, and a final deprotection step to yield the desired arylated product.
Overview of the Synthetic Strategy
The primary amino group in this compound can interfere with the palladium catalyst in a Suzuki coupling reaction, leading to lower yields and side products. To circumvent this, a common strategy is to protect the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. The protected compound can then undergo a Suzuki-Miyaura cross-coupling with an aryl boronic acid. The final step involves the removal of the Boc protecting group to yield the desired product.
Application Notes and Protocols for the Purification of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (3-Fluoropyridin-4-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of pyridine and its derivatives.
Acid-Base Extraction
Acid-base extraction is a highly effective first-line purification technique that leverages the basic nature of the pyridine nitrogen in this compound. This method is ideal for separating the basic product from non-basic impurities.
Application Notes:
This technique is particularly useful for an initial cleanup of the crude reaction mixture. The basic amine functional groups of this compound are protonated in the presence of an acid, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent. For compounds that may be sensitive to strong acids, milder acidic solutions such as aqueous ammonium chloride or citric acid can be employed.[1]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture containing this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. The aqueous layer now contains the protonated product. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous acid solution two more times to ensure complete transfer of the amine into the aqueous phase.
-
Basification: Combine all aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 9-10), which will precipitate the free amine.
-
Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
Application Notes:
This method is suitable for achieving high purity, especially after an initial cleanup by extraction. Given the polar nature of the amine, silica gel is a common stationary phase. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to elute the product. The basicity of the amine can lead to tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5). To prevent tailing, consider adding 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Scalable Synthesis of (3-Fluoropyridin-4-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for (3-Fluoropyridin-4-yl)methanamine, a key building block in the development of novel therapeutics. The described synthetic pathway is designed for scalability, emphasizing process efficiency and the use of readily available starting materials.
I. Overview of the Synthetic Strategy
The most viable and scalable synthetic route to this compound proceeds via a three-step sequence starting from the commercially available 3-fluoro-4-methylpyridine. This strategy involves an initial ammoxidation to the corresponding nitrile, followed by a robust reduction to the target primary amine.
The proposed scalable synthetic pathway is as follows:
-
Synthesis of 3-Fluoro-4-methylpyridine: While commercially available, a scalable synthesis from 4-methyl-3-aminopyridine via a diazotization-fluorination reaction is presented for completeness.
-
Ammoxidation to 3-Fluoro-4-cyanopyridine: A gas-phase catalytic ammoxidation of 3-fluoro-4-methylpyridine provides a highly efficient and scalable method to produce the key nitrile intermediate.
-
Reduction to this compound: The final step involves the catalytic hydrogenation of 3-fluoro-4-cyanopyridine to the desired product.
II. Data Presentation
The following tables summarize the quantitative data for each key step of the synthesis.
Table 1: Synthesis of 3-Fluoro-4-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-3-aminopyridine | Adapted from[1] |
| Key Reagents | HBF4, NaNO2 | Adapted from[1] |
| Solvent | Water, Toluene | Adapted from[1] |
| Reaction Temperature | -5 to 0 °C (Diazotization), 60-70 °C (Fluorination) | Adapted from[1] |
| Typical Yield | 75-85% | Inferred |
| Purity | >98% (by GC) | [2] |
Table 2: Ammoxidation of 3-Fluoro-4-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-methylpyridine | Adapted from[3][4] |
| Key Reagents | Ammonia, Air | [3][4] |
| Catalyst | Vanadium-Titanium based | [4] |
| Reaction Temperature | 350-450 °C | [3][4] |
| Conversion | >99% | [3] |
| Yield of 3-Fluoro-4-cyanopyridine | >95% | Inferred from[3] |
Table 3: Reduction of 3-Fluoro-4-cyanopyridine
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-cyanopyridine | [5][6] |
| Catalyst | Raney® Nickel | [5][6] |
| Reducing Agent | Hydrogen gas or KBH4 | [5] |
| Solvent | Methanol or Ethanol | [5] |
| Reaction Temperature | 25-50 °C | [5] |
| Hydrogen Pressure | 50-100 psi | Inferred |
| Typical Yield | 85-95% | [5] |
| Purity | >99% (by HPLC) | Inferred |
III. Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-methylpyridine
This protocol is adapted from established procedures for the synthesis of fluoropyridines from aminopyridines.
Materials:
-
4-Methyl-3-aminopyridine
-
Tetrafluoroboric acid (HBF4, 48 wt% in H2O)
-
Sodium nitrite (NaNO2)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO4)
-
Reaction vessel with cooling capabilities and overhead stirring
Procedure:
-
To a cooled (-5 to 0 °C) solution of 4-methyl-3-aminopyridine in aqueous tetrafluoroboric acid, slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Add toluene to the reaction mixture.
-
Slowly warm the mixture to 60-70 °C to initiate the decomposition of the diazonium salt. Nitrogen gas evolution will be observed.
-
After gas evolution ceases, continue stirring at 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-4-methylpyridine.
-
Purify the crude product by vacuum distillation to yield a colorless to pale yellow liquid.[2]
Protocol 2: Ammoxidation of 3-Fluoro-4-methylpyridine to 3-Fluoro-4-cyanopyridine
This protocol is based on industrial processes for the ammoxidation of methylpyridines.[3][4]
Materials:
-
3-Fluoro-4-methylpyridine
-
Ammonia (gas)
-
Air
-
Fixed-bed reactor packed with a suitable ammoxidation catalyst (e.g., V2O5/TiO2)
Procedure:
-
Vaporize 3-fluoro-4-methylpyridine and mix with a preheated stream of ammonia and air.
-
Pass the gaseous mixture through a fixed-bed reactor heated to 350-450 °C.
-
The effluent gas stream containing 3-fluoro-4-cyanopyridine is cooled to condense the product and unreacted starting material.
-
Separate the crude product from the aqueous phase.
-
Purify the crude 3-fluoro-4-cyanopyridine by fractional distillation under reduced pressure.
Protocol 3: Reduction of 3-Fluoro-4-cyanopyridine to this compound
This protocol describes a scalable catalytic hydrogenation using Raney® Nickel.
Materials:
-
3-Fluoro-4-cyanopyridine
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reactor, add a slurry of Raney® Nickel in methanol.
-
Add a solution of 3-fluoro-4-cyanopyridine in methanol to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Alternative Borane Reduction:
As an alternative to catalytic hydrogenation, reduction can be achieved using borane complexes such as Borane-THF or Borane-DMS.[7][8] This method is often suitable for laboratory-scale synthesis.
IV. Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the reduction of 3-fluoro-4-cyanopyridine.
References
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. agrochemx.com [agrochemx.com]
- 3. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 4. CN1106314A - Catalyst for preparing cyanopyridine by ammoxidation of alkylpyridine and its use - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. Borane Reagents [organic-chemistry.org]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Improving yield in (3-Fluoropyridin-4-yl)methanamine synthesis reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoropyridin-4-yl)methanamine. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Q1: I am observing a low yield in the carboxylation of 3-fluoropyridine to produce 3-fluoro-4-pyridinecarboxylic acid. What are the potential causes and how can I improve the yield?
A1: Low yields in the carboxylation of 3-fluoropyridine are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality: Ensure that all reagents, especially the strong base (e.g., n-Butyllithium or LDA) and the anhydrous solvent (e.g., THF), are of high quality and free from moisture. Water can quench the strong base, significantly reducing the yield.
-
Reaction Temperature: The temperature for the deprotonation of 3-fluoropyridine is critical. It is typically carried out at very low temperatures (-70°C to -78°C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature throughout the addition of the base and the subsequent reaction with carbon dioxide.
-
Carbon Dioxide Addition: Use dry carbon dioxide gas or freshly crushed dry ice. Introducing gaseous CO2 should be done slowly and efficiently to ensure good mixing with the reaction mixture. If using dry ice, add it in small pieces to a well-stirred solution.
-
Work-up Procedure: After quenching the reaction, the pH adjustment is crucial for the precipitation of the carboxylic acid. Carefully adjust the pH to a range of 3-5 to maximize the recovery of the product.
A patent describing a similar synthesis reports yields of up to 90% for this step under optimized conditions.[1]
Q2: My esterification of 3-fluoro-4-pyridinecarboxylic acid is inefficient. What factors could be affecting the yield?
A2: Inefficient esterification can be due to several factors, including the choice of catalyst, removal of water, and reaction time.
-
Catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. Ensure the catalyst is active and used in the appropriate amount.
-
Water Removal: The esterification reaction is an equilibrium process. To drive the reaction towards the product, water must be removed. Using a Dean-Stark apparatus or a drying agent can be effective.
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time. A reported synthesis of a similar methyl ester achieved a yield of 91% after refluxing for 24 hours.[1]
Q3: The ammonolysis of the methyl ester to form 3-fluoropyridine-4-carboxamide is giving me a low yield. What can I do?
A3: Low yields in the ammonolysis step can be due to incomplete reaction or side reactions.
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is used. The reaction is often carried out in a solution of ammonia in an alcohol (e.g., methanol) or as anhydrous ammonia gas bubbled through the reaction mixture.
-
Temperature and Pressure: The reaction may require elevated temperature and pressure to proceed to completion. Using a sealed reaction vessel (autoclave) can be beneficial.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitoring by TLC or LC-MS is recommended. A patent reported a yield of 87% for the ammonolysis of a similar ethyl ester at room temperature over 6 hours.[1]
Q4: I am experiencing defluorination as a side reaction during my synthesis. How can I minimize this?
A4: Defluorination is a common side reaction with fluoropyridines, especially when using strong bases or nucleophiles, or at elevated temperatures.
-
Choice of Base: If possible, use a milder base. The choice of base is critical in steps like the initial carboxylation.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Nucleophile Reactivity: In nucleophilic substitution reactions, consider the reactivity of the nucleophile. A less reactive nucleophile may be more selective and less likely to cause defluorination.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: The most common routes involve the preparation of a 3-fluoro-4-substituted pyridine precursor, followed by a final step to introduce the aminomethyl group. Two primary pathways are:
-
From 3-Fluoro-4-cyanopyridine: This involves the reduction of the nitrile group to a primary amine.
-
From 3-Fluoropyridine-4-carboxamide: This involves the reduction of the amide group to a primary amine.
Q: What are the best reducing agents for the conversion of 3-fluoro-4-cyanopyridine to this compound?
A: Several reducing agents can be effective for the reduction of nitriles to primary amines. Common choices include:
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and effective method.
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that readily reduces nitriles to amines. However, it is highly reactive and requires careful handling in anhydrous conditions.
-
Borane Complexes: Reagents like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS) are also effective and can sometimes offer better selectivity than LiAlH4.
Q: What are the recommended reducing agents for the conversion of 3-fluoropyridine-4-carboxamide to this compound?
A: For the reduction of amides to amines, the following reagents are commonly used:
-
Lithium Aluminum Hydride (LiAlH4): This is the most common and effective reagent for this transformation.
-
Borane Complexes (e.g., BH3-THF): Borane is also a very effective reagent for the reduction of amides and is often considered milder than LiAlH4.
Q: How can I purify the final product, this compound?
A: Purification of the final product can typically be achieved by:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) which can then be purified by crystallization.
-
Column Chromatography: Silica gel column chromatography can be used to purify the free base, although care must be taken as amines can sometimes streak on silica. Using a solvent system containing a small amount of a basic modifier like triethylamine can help to improve the separation.
Data Presentation
Table 1: Summary of Yields for the Synthesis of 3-Fluoro-4-aminopyridine (Precursor)
| Step | Reaction | Reagents | Conditions | Yield (%) | Reference |
| 1 | Carboxylation | 3-Fluoropyridine, n-BuLi, CO2 | THF, -70°C to rt | 85.8 - 90 | [1] |
| 2 | Esterification | 3-Fluoro-4-pyridinecarboxylic acid, Methanol, H2SO4 | Reflux, 24h | 91 | [1] |
| 3 | Ammonolysis | Methyl 3-fluoro-4-pyridinecarboxylate, Ammonia | Methanol, -20°C to rt, 6h | 87 | [1] |
| 4 | Hofmann Degradation | 3-Fluoropyridine-4-carboxamide, NaOBr | Water, 0-80°C | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid [1]
-
To a solution of diisopropylamine (5.7 g) in anhydrous tetrahydrofuran (60 mL) at -25°C, add n-butyllithium (22.5 mL, 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -30 to -25°C for 1.5 hours.
-
Cool the solution to -70°C and add 3-fluoropyridine (5.0 g) dropwise.
-
Stir the reaction at -70°C for 3 hours.
-
Slowly introduce dry carbon dioxide gas into the reaction mixture while allowing it to warm to room temperature.
-
Add water (30 mL) to the reaction flask and concentrate to remove the tetrahydrofuran.
-
Adjust the pH of the aqueous solution to 3-5 with 2 M hydrochloric acid to precipitate the product.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the white solid, wash with water, and dry to obtain 3-fluoro-4-pyridinecarboxylic acid.
Protocol 2: Reduction of 3-Fluoro-4-cyanopyridine using Catalytic Hydrogenation (Adapted from general procedures)
-
In a hydrogenation vessel, dissolve 3-fluoro-4-cyanopyridine (1 mmol) in a suitable solvent such as methanol or ethanol (20 mL).
-
Add a catalytic amount of Raney Nickel (approx. 10% by weight) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitor by TLC or GC/MS).
-
Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Common side reactions in the functionalization of (3-Fluoropyridin-4-yl)methanamine
Welcome to the technical support center for the functionalization of (3-Fluoropyridin-4-yl)methanamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acylation Reactions
Question 1: I am observing a significant amount of a diacylated byproduct during the acylation of this compound. How can I minimize its formation?
Answer: Diacylation, where both the primary amine and the pyridine nitrogen are acylated, is a common side reaction, particularly under harsh conditions or with highly reactive acylating agents.
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to promote acylation of the pyridine nitrogen.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to control the reactivity and improve the selectivity for N-acylation of the primary amine.
-
Order of Addition: Add the acylating agent (e.g., acyl chloride or anhydride) slowly and dropwise to a solution of the amine and the base. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Acylating Agent: If possible, consider using a less reactive acylating agent. For example, using a carboxylic acid in the presence of a coupling agent like EDC/HOBt often provides better control than using a highly reactive acyl chloride.
Question 2: My acylation reaction is sluggish and gives a low yield of the desired amide. What can I do to improve the reaction efficiency?
Answer: Incomplete conversion can be due to several factors, including insufficient activation of the carboxylic acid, poor solubility of reagents, or deactivation of the starting material.
Troubleshooting:
-
Coupling Agents: When using a carboxylic acid, ensure your coupling agents (e.g., EDC, HOBt, HATU) are fresh and active. The use of HATU can often accelerate sluggish couplings.
-
Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like acyl chlorides or coupling agents. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices. For solubility issues, consider a co-solvent system.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent and coupling agents can help drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, gentle heating (e.g., 40-50 °C) may be required, but be mindful of potential side reactions.
Alkylation Reactions
Question 3: I am struggling with over-alkylation of this compound, leading to the formation of tertiary amines and even quaternary pyridinium salts. How can I achieve selective mono-alkylation?
Answer: The primary amine of this compound is nucleophilic and can readily undergo multiple alkylations. The pyridine nitrogen can also be alkylated, especially with reactive alkyl halides, to form a pyridinium salt.
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. This favors mono-alkylation by ensuring the alkylating agent is the limiting reagent.
-
Bulky Protecting Groups: Consider temporarily protecting the primary amine with a bulky group (e.g., tert-butoxycarbonyl, Boc) to prevent over-alkylation. The protecting group can be removed in a subsequent step.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. React this compound with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.
-
Reaction Conditions: Use a less polar solvent and a milder base to reduce the rate of the second alkylation.
Question 4: My N-alkylation reaction is not going to completion, and I have a significant amount of unreacted starting material. How can I improve the yield?
Answer: Low yields in alkylation reactions can be caused by a number of factors, including a poorly reactive alkylating agent, an inappropriate base, or unfavorable reaction conditions.
Troubleshooting:
-
Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.
-
Base: A stronger base, such as potassium carbonate or sodium hydride, may be necessary to deprotonate the amine and increase its nucleophilicity. However, be cautious as stronger bases can also promote side reactions.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction. Microwave irradiation can sometimes be effective for sluggish alkylations.
-
Phase Transfer Catalyst: In biphasic reaction systems, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the amine and the alkyl halide.
Urea and Thiourea Formation
Question 5: When forming a urea derivative using an isocyanate, I observe the formation of a symmetrical urea byproduct derived from my starting amine. What is the cause and how can I prevent this?
Answer: The formation of a symmetrical urea byproduct, N,N'-bis((3-fluoropyridin-4-yl)methyl)urea, can occur if the isocyanate reacts with water to form a carbamic acid, which then decarboxylates to regenerate the starting amine. This amine can then react with another molecule of the isocyanate.
Troubleshooting:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Quality: Use a fresh or recently purified isocyanate, as they can degrade upon storage, especially in the presence of moisture.
-
Order of Addition: Add the isocyanate to the amine solution, rather than the other way around. This ensures that the isocyanate is always in the presence of an excess of the desired amine nucleophile.
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Functionalization | Common Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Acylation | Diacylation | Highly reactive acylating agent, strong base, high temperature. | Use a less reactive acylating agent (e.g., carboxylic acid with coupling agent), use a hindered base (TEA, DIPEA), perform the reaction at a lower temperature. |
| Low Yield | Inactive coupling agents, moisture, poor solubility. | Use fresh coupling agents, ensure anhydrous conditions, use an appropriate solvent (DCM, DMF). | |
| Alkylation | Over-alkylation | Excess alkylating agent, highly reactive alkylating agent. | Use a stoichiometric amount of the alkylating agent, use a protecting group, consider reductive amination. |
| Low Yield | Poorly reactive alkylating agent, weak base. | Use a more reactive alkylating agent (alkyl bromide/iodide), use a stronger base, increase the reaction temperature. | |
| Urea Formation | Symmetrical Urea Byproduct | Presence of moisture, degraded isocyanate. | Use anhydrous conditions, use fresh isocyanate, add isocyanate to the amine solution. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Urea Formation using an Isocyanate
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Add the isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Mandatory Visualization
Caption: General experimental workflows for acylation and reductive amination.
Caption: Troubleshooting logic for common functionalization side reactions.
Addressing purification challenges of polar amine compounds
Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these often-problematic molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine compounds using common laboratory techniques, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing) on Silica Gel Chromatography
Question: My polar amine compound is showing significant peak tailing on a standard silica gel column. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a frequent issue when purifying basic amine compounds on acidic silica gel.[1] This is primarily due to strong interactions between the basic amine functional groups and the acidic silanol groups on the silica surface.[1] Here is a step-by-step troubleshooting guide:
Cause 1: Strong Acid-Base Interactions The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic protons of the silica gel's silanol groups, leading to tailing and potential irreversible adsorption.[1][2]
-
Solution 1: Use a Mobile Phase Modifier. Introduce a small amount of a competing base into your eluent to neutralize the active sites on the silica gel.[1][2]
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase.[1]
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective, especially for highly polar amines.[1][3] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[1]
-
-
Solution 2: Deactivate the Silica Gel. Before loading your sample, you can flush the packed column with a solvent system containing a base like triethylamine to neutralize the acidic sites.[4][5]
-
Solution 3: Switch to an Alternative Stationary Phase.
-
Amine-functionalized Silica: These columns have an amine-treated surface that shields the analyte from the acidic silica, often providing better peak shape without the need for mobile phase additives.[2][6][7]
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds. Basic alumina is generally preferred for amines.[1][3]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography can be a good option.[2][3]
-
Cause 2: Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the amount of sample loaded onto the column.
Issue 2: Compound is Too Polar and Shows No Retention on Reversed-Phase (C18) Columns
Question: My polar amine compound elutes in the void volume on my C18 column, even with a highly aqueous mobile phase. How can I achieve retention and separation?
Answer: This is a common challenge for highly polar molecules that have limited interaction with the hydrophobic C18 stationary phase.[8]
-
Solution 1: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent technique for separating highly polar compounds that are not retained in reversed-phase.[8][9]
-
Stationary Phase: Use a polar stationary phase such as silica, diol, or an amine-bonded column.[8][9]
-
Mobile Phase: The mobile phase consists of a high percentage of a less polar organic solvent (like acetonitrile) and a small percentage of a more polar aqueous solvent. Water acts as the strong solvent in HILIC.[6][9]
-
-
Solution 2: Use a C18 Column Designed for Aqueous Mobile Phases. Some modern C18 columns are specifically designed to prevent "phase collapse" in highly aqueous conditions and may offer better retention for polar analytes.[8]
-
Solution 3: Ion-Pair Chromatography. For ionizable amines, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.
Frequently Asked Questions (FAQs)
Q1: What are the best mobile phase modifiers for purifying polar amines on silica gel?
A1: The choice of modifier depends on the basicity and polarity of your amine. Here is a summary of common options:
| Modifier | Typical Concentration | Recommended Use Case | Notes |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | General purpose for basic amines.[1] | Competes with the amine for acidic sites on silica, reducing tailing.[1] |
| Ammonium Hydroxide | 1 - 2% in Methanol | Effective for highly polar amines.[1][3] | Often used in a DCM/MeOH eluent system.[1] |
| Pyridine | Variable | Can be used as a competing base.[2] | Less common than TEA or ammonia. |
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: The acidic nature of silica gel can cause the degradation of sensitive compounds.[10]
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent containing a base (e.g., 1-2% TEA) before loading your sample.[5]
-
Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or a bonded phase like diol or amine.[1][3][5]
-
Consider Reversed-Phase: If your compound is stable under reversed-phase conditions, this can be a good alternative.
Q3: Can I use a protecting group strategy to purify my polar amine?
A3: Yes, this can be an effective strategy. By protecting the amine functionality (e.g., as a Boc or Cbz derivative), you can reduce its polarity and basicity, making it easier to purify on silica gel.[3] However, this adds extra steps to your synthesis (protection and deprotection), which may not be 100% efficient and could introduce new impurities.[3]
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
This protocol describes how to deactivate a pre-packed or self-packed silica gel column to minimize interactions with basic compounds.[5]
Materials:
-
Packed silica gel column
-
Elution solvent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 1-2% (v/v) triethylamine.
-
Column Flush: Flush the packed column with 2-3 column volumes of the deactivating solvent. This will neutralize the acidic silanol groups.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the added base) to remove excess, unbound triethylamine.
-
Sample Loading: The column is now ready for you to load your sample.
-
Elution: Proceed with your chromatography, using either an isocratic or gradient elution as determined by your TLC analysis.
Protocol 2: General Method for HILIC Purification
This protocol provides a starting point for developing a HILIC purification method for highly polar amines.
Materials:
-
HILIC column (e.g., silica, amine, or diol stationary phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer (e.g., Ammonium formate or Ammonium acetate)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM buffer.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM buffer.
-
-
Sample Preparation: Dissolve your crude sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95:5 ACN:Water). If solubility is an issue, use the minimum amount of a stronger solvent.[11]
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (100% Mobile Phase A) for at least 10 column volumes.
-
Gradient Elution:
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 10-20 column volumes. This will gradually increase the water content, eluting more polar compounds.
-
-
Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS) to identify the pure fractions.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation. Increasing the buffer concentration can sometimes help to improve peak shape for basic compounds.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. labex.hu [labex.hu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for Fluoropyridine Stability
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with fluoropyridines. This guide is designed to provide in-depth, actionable insights into one of the most critical parameters governing the success of your reactions: temperature. The inherent stability of the C-F bond is a cornerstone of modern medicinal chemistry, yet the thermal lability of the fluoropyridine scaffold can present significant challenges.[1] This resource offers troubleshooting advice and frequently asked questions to help you navigate the delicate balance between reaction kinetics and substrate stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for fluoropyridines?
Fluoropyridine degradation at elevated temperatures is primarily driven by nucleophilic aromatic substitution (SNAr), where the fluoride is displaced.[2][3] The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to nucleophilic attack, a process that is significantly accelerated by heat. The position of the fluorine atom is critical; 2- and 4-fluoropyridines are generally more susceptible to SNAr than 3-fluoropyridines due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen.[2][4] Other potential pathways, especially in the presence of water or other reactive species, can include hydrolysis or reaction with solvent molecules.[5]
Q2: How does the position of the fluorine atom on the pyridine ring influence its thermal stability?
The position of the fluorine atom dramatically impacts the molecule's electronic properties and, consequently, its stability.
-
2-Fluoropyridines & 4-Fluoropyridines: These isomers are highly activated towards nucleophilic attack at the carbon bearing the fluorine. High temperatures can readily provide the activation energy needed for displacement by even weak nucleophiles (e.g., solvents, trace water, or basic reagents).[2][3] Reactions involving these substrates often require careful temperature control to prevent byproduct formation.[5][6]
-
3-Fluoropyridines: The fluorine at the 3-position is less activated towards direct SNAr. This generally imparts greater thermal stability compared to the 2- and 4-isomers.[7] However, they are not entirely inert and can degrade under harsh conditions or via alternative mechanisms.
| Fluoropyridine Isomer | Relative Thermal Stability | Key Consideration |
| 2-Fluoropyridine | Lower | Highly susceptible to nucleophilic displacement at C2.[2][3] |
| 3-Fluoropyridine | Higher | Generally more robust; degradation requires more forcing conditions.[7] |
| 4-Fluoropyridine | Lower | Susceptible to nucleophilic displacement at C4. |
Q3: What is a general "safe" temperature range for reactions with fluoropyridines?
While substrate-specific, a cautious starting point for thermally sensitive fluoropyridines is often at or below room temperature, gradually increasing as needed. Many successful fluorination and substitution reactions are conducted between room temperature and 80°C.[3][8] However, some transformations may necessitate higher temperatures, reaching up to 120-150°C.[9][10] It is crucial to determine this empirically for each specific reaction. Forcing conditions above 150°C significantly increase the risk of decomposition and should be approached with caution.[10][11]
Troubleshooting Guide: Low Yield & Impure Reactions
Problem: My reaction yield is low, and I'm observing multiple byproducts. How do I know if temperature is the culprit?
This is a classic symptom of thermal degradation. An elevated temperature may be accelerating not only your desired reaction but also competing decomposition pathways.
Diagnostic Workflow:
-
Analyze Byproducts: Use LC-MS or GC-MS to analyze the crude reaction mixture. Look for masses corresponding to:
-
Hydrolysis Product: (Mass of starting material - F + OH)
-
Solvent Adduct: (Mass of starting material - F + Solvent fragment)
-
Dimerization/Polymerization Products: Higher molecular weight species.
-
-
Run a Control Experiment: This is the most definitive test. Heat your fluoropyridine starting material in the reaction solvent without other reagents at the target reaction temperature. Monitor by TLC or LC-MS over the same reaction time. If you observe consumption of the starting material, thermal instability is a primary issue.
-
Initiate a Temperature Screening Study: If degradation is confirmed, a systematic approach to optimizing the temperature is necessary.[8][12]
Caption: Troubleshooting workflow for diagnosing thermal degradation.
Experimental Protocol: Temperature Screening for Optimal Stability
This protocol provides a systematic method to identify the optimal temperature that maximizes reaction rate while minimizing substrate or product degradation.[13]
Objective: To determine the temperature at which the desired product is formed with the highest yield and purity.
Materials:
-
Fluoropyridine substrate
-
All other reaction reagents (e.g., catalyst, base, coupling partner)
-
Anhydrous, non-nucleophilic reaction solvent (e.g., Acetonitrile, Dioxane, Toluene)[5]
-
Reaction vessels (e.g., microwave vials, sealed tubes)
-
Parallel synthesis block or multiple individually controlled heating blocks/oil baths
-
Analytical tools (TLC, LC-MS, GC-MS, or NMR)
Procedure:
-
Establish Baseline: Set up the reaction at your initial, suspected sub-optimal temperature (e.g., 100°C). This will be your central point (T₀).
-
Set Up Gradient Reactions: Prepare at least four additional identical reactions. These will be run at temperatures decrementing and incrementing from your baseline. A 15°C interval is a good starting point.
-
Reaction 1: T₀ - 30°C (e.g., 70°C)
-
Reaction 2: T₀ - 15°C (e.g., 85°C)
-
Reaction 3: T₀ (e.g., 100°C)
-
Reaction 4: T₀ + 15°C (e.g., 115°C)
-
Reaction 5: T₀ + 30°C (e.g., 130°C)
-
-
Execute & Monitor: Run all reactions simultaneously for a fixed period (e.g., 4 hours). It is crucial to monitor the reactions to determine the optimal reaction time and prevent prolonged heating that could lead to byproduct formation.[14]
-
Quench & Analyze: At the end of the fixed time, quench all reactions identically. Analyze a small, crude aliquot from each reaction by LC-MS or ¹⁹F NMR to determine the ratio of starting material, desired product, and key byproducts.
-
Data Analysis: Plot the percentage conversion to product and the percentage of key degradation products against temperature. The optimal temperature is the one that gives the highest yield of the desired product before a significant increase in degradation is observed.
Caption: The relationship between temperature, reaction rate, and degradation.
Q4: My reaction is too slow at lower temperatures. How can I mitigate degradation at the required higher temperature?
If lowering the temperature unacceptably reduces the reaction rate, consider these strategies:
-
Catalyst/Ligand Screening: For catalyzed reactions, a more active catalyst or a different ligand system may allow the reaction to proceed efficiently at a lower temperature.[2][10]
-
Solvent Choice: Ensure your solvent is inert. Protic or highly nucleophilic solvents like DMF can participate in degradation, especially at high temperatures.[5] Consider less nucleophilic polar aprotic solvents like acetonitrile or non-polar solvents like toluene.
-
Use of Microwave Irradiation: Microwave heating can offer rapid and uniform heating to the target temperature, potentially reducing overall reaction times and minimizing the formation of byproducts that result from prolonged exposure to heat.[2][6]
-
Flow Chemistry: For process development, moving to a continuous flow reactor minimizes the residence time of the substrate at high temperatures, often dramatically reducing degradation compared to batch processing.
By systematically applying these diagnostic and optimization principles, you can successfully navigate the thermal challenges associated with fluoropyridine chemistry, leading to higher yields, improved purity, and more robust synthetic routes.
References
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability of (3-Fluoropyridin-4-yl)methanamine in acidic vs. basic conditions
Welcome to the technical support resource for (3-Fluoropyridin-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic and basic conditions. As Senior Application Scientists, we have structured this guide to address common challenges and questions encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What are the key structural features of this compound that influence its stability?
This compound (MW: 126.13 g/mol ) is a substituted pyridine derivative.[1][2] Its stability is primarily governed by three key features:
-
Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom has a lone pair of electrons and can be protonated under acidic conditions.
-
Primary Aminomethyl Group (-CH₂NH₂): A basic and nucleophilic group attached to the pyridine ring. The primary amine is readily protonated in acidic solutions.
-
Fluorine Atom: A strongly electron-withdrawing group on the pyridine ring. This substituent influences the basicity of the pyridine nitrogen and the ring's susceptibility to nucleophilic attack. The carbon-fluorine bond is generally strong, conferring metabolic stability in many contexts, but it can be a site of chemical reactivity under certain harsh conditions.[3][4]
Caption: Key functional groups of this compound.
Q2: How does the pH of a solution affect the protonation state of this molecule?
| Functional Group | Estimated pKa | Predominant State at pH < pKa | Predominant State at pH > pKa |
| Pyridine Nitrogen | ~3-4 | Protonated (Pyridinium ion) | Neutral (Pyridine) |
| Aminomethyl Group | ~9-10 | Protonated (Ammonium ion) | Neutral (Amine) |
Implication:
-
In strong acid (pH < 3): Both the pyridine nitrogen and the primary amine will be protonated.
-
In mild acid to neutral pH (pH 4-9): The primary amine will be protonated, while the pyridine nitrogen will be neutral.
-
In basic conditions (pH > 10): Both functional groups will be in their neutral, deprotonated state.
This variable protonation state is critical as it dictates not only solubility but also the molecule's susceptibility to degradation.
Q3: What are the standard recommendations for storing and handling this compound?
Like most aminopyridines, this compound should be handled with care. It is classified as a hazardous substance.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from sources of ignition, heat, and incompatible materials.[5] For long-term stability, especially in solution, storage at low temperatures (-20°C or -80°C) and protection from light are recommended.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7]
Studies on similar compounds like 4-aminopyridine have shown excellent chemical stability as a solid powder in capsules for at least 6 months at both refrigerated and room temperatures.[9][10]
Troubleshooting Guide: Stability Issues in Solution
This section provides a systematic approach to diagnosing and solving stability problems encountered during experiments.
Problem: My compound shows significant degradation or gives unexpected side products when used in an acidic medium (e.g., 0.1 M HCl, TFA).
Core Insight: The stability of fluoropyridines in acidic media can be compromised. The protonation of the pyridine nitrogen makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.[11] For 4-fluoropyridine, acid catalysis is known to promote a transformation into N-(4-pyridyl)-4-pyridone.[12] A similar pathway, or simple hydrolysis of the fluorine, could be at play.
Plausible Degradation Pathway: Acid-Catalyzed Hydrolysis
-
Protonation: The pyridine nitrogen is protonated by the acid.
-
Nucleophilic Attack: A water molecule attacks the carbon atom bonded to the fluorine (C4 position). The fluorine atom is a good leaving group, and this attack is facilitated by the activated pyridinium ring.
-
Deprotonation: The intermediate loses a proton to yield the hydroxylated product, (4-aminomethyl-pyridin-3-ol).
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Recommended Action Plan: Confirming Acid Instability
To verify if your experimental conditions are causing degradation, perform a controlled stress test.
Protocol: Acid Stability Stress Test
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Incubation:
-
Test Sample: Dilute the stock solution into your acidic medium (e.g., 0.1 M HCl) to your target experimental concentration.
-
Control Sample: Dilute the stock solution to the same concentration in a neutral buffer (e.g., pH 7 phosphate buffer) or your organic solvent.
-
-
Time Points: Incubate both samples at your experimental temperature. Take aliquots at several time points (e.g., t=0, 1h, 4h, 8h, 24h).
-
Analysis: Immediately neutralize the acidic aliquots (if necessary for the analytical method) and analyze all samples by a stability-indicating method like HPLC-UV or LC-MS.
-
Evaluation: Compare the peak area of the parent compound in the test sample versus the control over time. The appearance of new peaks in the test sample chromatogram indicates degradation products.
Problem: I am observing a loss of my starting material in a basic aqueous solution (e.g., 0.1 M NaOH, K₂CO₃).
Core Insight: While the pyridine ring is less reactive under basic conditions, the fluorine atom can still be susceptible to nucleophilic aromatic substitution by hydroxide ions. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom activates the ring towards such attacks.[3][11]
Plausible Degradation Pathway: Base-Catalyzed Hydrolysis (SₙAr)
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbon atom bonded to the fluorine.
-
Meisenheimer Complex: A negatively charged intermediate (Meisenheimer complex) is formed, where the charge is delocalized across the aromatic system.
-
Elimination: The fluoride ion is eliminated, restoring the aromaticity of the ring and forming the final hydroxylated product.
Caption: Proposed pathway for base-catalyzed hydrolysis.
Recommended Action Plan: Confirming Base Instability
Follow the same experimental logic as the acid stress test, substituting the acidic medium with your basic solution.
Protocol: Base Stability Stress Test
-
Preparation: Prepare a stock solution as described previously.
-
Incubation:
-
Test Sample: Dilute the stock into your basic medium (e.g., 0.1 M NaOH).
-
Control Sample: Use a neutral control.
-
-
Time Points: Incubate and sample at appropriate intervals (t=0, 1h, 4h, 8h, 24h).
-
Analysis: Neutralize the basic aliquots and analyze by HPLC-UV or LC-MS.
-
Evaluation: Monitor the parent compound's peak area and look for the formation of new peaks corresponding to potential degradants.
Problem: How do I develop a reliable analytical method to monitor the stability of this compound?
Core Insight: A robust stability study requires an analytical method that can separate the parent compound from all potential degradation products, impurities, and other matrix components. This is known as a "stability-indicating method." The best practice for developing such a method is to perform a forced degradation study.[3]
Workflow: Developing a Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Study
-
Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products. Aim for 5-20% degradation of the parent compound.
-
Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., 60°C) for several hours.[3][11]
-
Oxidative Degradation: Treat a solution of the compound with a dilute oxidizing agent like 3% hydrogen peroxide at room temperature.[3]
-
Photolytic Degradation: Expose both solid and solution samples to controlled UV and visible light in a photostability chamber.[3]
-
Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
-
Method Development: Develop an initial HPLC method (a reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point).
-
Analysis: Inject the stressed samples into the HPLC system.
-
Optimization: Examine the chromatograms. If the parent peak co-elutes with any degradation peaks, optimize the method (e.g., change the gradient slope, mobile phase pH, or column chemistry) until baseline separation is achieved for all peaks. A photodiode array (PDA) detector is invaluable for checking peak purity.
-
Validation: Once the method is optimized, it can be validated for its intended purpose.
By following these structured troubleshooting and analytical development guides, researchers can confidently assess the stability of this compound in their specific experimental setups, leading to more reliable and reproducible results.
References
- BenchChem. Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions.
- Sigma-Aldrich. SAFETY DATA SHEET.
- BenchChem. 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
- Sciencelab.com. MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE.
- CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- SD Fine-Chem. 4-aminopyridine.
- ChemDmart. Safety data sheet.
- FAO AGRIS. Analysis of six aromatic amines stability in workplace measurement.
- ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
- MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Hypha Discovery Blogs. Breaking C-F bonds in drugs.
- Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Chem-Tools. This compound.
- PubMed. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.
- MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds.
- Sigma-Aldrich. This compound.
- ChemWhat. This compound CAS#: 870063-62-0.
- Journal of the Chemical Society, Perkin Transactions 1. Preparation and stability of 4-fluoropyridine.
- SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
Sources
- 1. This compound | 870063-62-0 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. benchchem.com [benchchem.com]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemdmart.com [chemdmart.com]
- 9. sefh.es [sefh.es]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for failed reactions with (3-Fluoropyridin-4-yl)methanamine
Welcome to the technical support center for (3-Fluoropyridin-4-yl)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a primary amine with a fluorinated pyridine ring. Its key properties are summarized in the table below. The presence of the fluorine atom and the pyridine nitrogen can influence its reactivity, basicity, and the stability of reaction intermediates.
| Property | Value | Source |
| CAS Number | 870063-62-0 | [1] |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| pKa (Predicted) | 6.68 ± 0.29 | [1] |
Q2: What are the most common reactions performed with this compound?
As a primary amine, this compound is most commonly used in:
-
Amide Coupling Reactions: To form an amide bond with a carboxylic acid or its activated derivative.
-
Reductive Amination: To form a secondary amine by reacting with an aldehyde or ketone followed by reduction of the intermediate imine.
Q3: Are there any known stability issues with this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, fluorinated pyridines are generally stable compounds. However, like many amines, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent potential degradation from air oxidation or light exposure.
Troubleshooting Guide for Failed Reactions
This section addresses common issues encountered during amide coupling and reductive amination reactions involving this compound.
Issue 1: Low or No Yield in Amide Coupling Reactions
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting materials (carboxylic acid and amine).
-
Formation of multiple unidentified byproducts.
-
Low isolated yield of the desired amide product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Activation of Carboxylic Acid | The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[2] Ensure the carboxylic acid is properly activated. Common activating agents include HATU, HOBt/EDC, or conversion to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. For difficult couplings, using a stronger activating agent or a different coupling reagent may be necessary. |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing effect of the 3-fluoro-pyridin-4-yl group can decrease the nucleophilicity of the amine, making the reaction sluggish. Adding a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can help to deprotonate the amine's ammonium salt in situ, increasing its effective concentration as a free base. In some cases, using a stronger base or elevated temperatures may be required.[3] |
| Side Reactions | Unwanted side reactions can consume starting materials and complicate purification. Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated carboxylic acid species. Running the reaction under an inert atmosphere can prevent oxidation. If using an acid chloride, ensure any excess activating agent is removed before adding the amine to prevent side reactions. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of less sterically demanding coupling reagents may be necessary. |
Troubleshooting Workflow for Amide Coupling:
Caption: Troubleshooting workflow for failed amide coupling reactions.
Issue 2: Incomplete Reaction or Side Products in Reductive Amination
Symptoms:
-
TLC or LC-MS shows the presence of the starting aldehyde/ketone, the amine, and the intermediate imine.
-
Formation of the alcohol byproduct from the reduction of the starting aldehyde/ketone.
-
Low yield of the desired secondary amine.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Imine Formation | The formation of the imine intermediate is a crucial and often rate-limiting step. This equilibrium can be driven towards the imine by removing water, for example, by using a Dean-Stark apparatus or adding molecular sieves. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation. For less reactive carbonyl compounds, a Lewis acid catalyst like Ti(i-PrO)₄ or ZnCl₂ can be employed.[4][5] |
| Premature Reduction of Carbonyl | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine.[4] It is often better to use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5] If using NaBH₄, it should be added after allowing sufficient time for imine formation. |
| Instability of the Imine | The imine intermediate may be unstable and prone to hydrolysis back to the starting materials, especially in the presence of water. Conducting the reaction under anhydrous conditions is crucial. |
| Over-alkylation | In some cases, the product secondary amine can react further with the aldehyde to form a tertiary amine. This is more likely if the aldehyde is used in large excess. Using a stoichiometric amount or a slight excess of the amine can help to minimize this side reaction. |
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for failed reductive amination reactions.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add a solution of this compound (1.0-1.2 eq.) in the same solvent.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours at room temperature.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols are general guidelines. Reaction conditions, including solvent, temperature, and stoichiometry, may need to be optimized for specific substrates. Always consult relevant literature and perform small-scale test reactions before scaling up.
References
- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Minimization of Byproducts in Amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and minimizing byproducts in amine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in amine alkylation reactions?
Q2: How can I prevent the formation of over-alkylated byproducts?
A2: To minimize over-alkylation, several strategies can be employed:
-
Slow addition of the alkylating agent: Maintaining a low concentration of the alkylating agent throughout the reaction favors the reaction with the more abundant starting amine.
-
Lower reaction concentration: Running the reaction in a more dilute solution can disfavor intermolecular reactions that lead to over-alkylation.
-
Control reaction temperature: Lowering the temperature can help control the reaction rate and improve selectivity.
Q3: In reductive amination, I am observing significant amounts of tertiary amine byproduct. How can this be minimized?
A3: The formation of tertiary amines in reductive amination is a common issue. To favor the formation of the desired secondary amine, consider the following:
-
Pre-formation of the imine: Mix the primary amine and the aldehyde/ketone to form the imine intermediate before adding the reducing agent. This can be facilitated by using dehydrating agents like molecular sieves.
-
Use a large excess of the primary amine.
-
Non-acidic reaction conditions: The formation of tertiary amines can sometimes be suppressed under neutral or basic conditions.
-
Choice of reducing agent: Weaker reducing agents like sodium triacetoxyborohydride (STAB) can be more selective for the imine over the carbonyl starting material, reducing the chance of the secondary amine product reacting further.[3]
Q4: My reaction is producing an N-oxide impurity. What is the likely cause and how can I prevent it?
A4: The formation of an N-oxide impurity, indicated by a mass increase of +16 Da, is due to the oxidation of the amine nitrogen. This can be caused by oxidizing agents present as impurities or exposure to air at elevated temperatures. To prevent this:
-
Ensure an inert atmosphere: Conduct the reaction under nitrogen or argon. Sparging the solvent with an inert gas before the reaction can remove dissolved oxygen.
-
Use high-purity solvents: Freshly distilled or high-purity anhydrous solvents will minimize the presence of oxidizing impurities.
Q5: I am observing byproducts related to the decomposition of my solvent (e.g., DMF). What should I do?
A5: Solvents like DMF can decompose at high temperatures to generate dimethylamine and formaldehyde, which can then react with your starting materials or products. If you suspect solvent-related byproducts, consider replacing DMF with a more stable solvent such as acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF), especially if high reaction temperatures are required.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/GC-MS Analysis
Symptom: Your chromatogram shows multiple unexpected peaks, indicating the presence of several byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Guide:
-
Verify Starting Material Purity: First, analyze your starting amine and alkylating/acylating agent by a suitable method (e.g., NMR, GC-MS) to ensure they are free from impurities that could lead to side reactions.
-
Identify Byproduct Structures: Use mass spectrometry (MS) to determine the molecular weights of the byproducts. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Further structural elucidation can be achieved using NMR spectroscopy (¹H, ¹³C, and 2D NMR).
-
Correlate Byproducts to Reaction Pathways:
-
Over-alkylation: Look for masses corresponding to the addition of one or more alkyl groups to your desired product.
-
Solvent Participation: Check for byproducts incorporating fragments of your solvent molecule.
-
Oxidation: A mass increase of 16 Da often suggests N-oxide formation.
-
-
Optimize Reaction Conditions: Based on the identified byproducts, modify your reaction conditions as outlined in the FAQs. For example, if over-alkylation is the issue, try using a larger excess of the starting amine and adding the alkylating agent more slowly.
Issue 2: Low Yield of Desired Amine
Symptom: The reaction proceeds, but the yield of the desired product is consistently low, even with high conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low reaction yield.
Guide:
-
Quantify Byproduct Formation: Analyze the crude reaction mixture using a quantitative method like qNMR or HPLC with a standard to determine the percentage of starting material converted to byproducts.
-
Assess Product Stability: Your desired amine may be unstable under the reaction or workup conditions. Test the stability of the purified product under the reaction conditions (e.g., temperature, pH) and during the workup process.
-
Evaluate Workup and Purification: Product loss can occur during extraction, washing, or chromatography. Analyze aqueous layers and filtration media to check for your product. Consider alternative purification methods, such as salt formation and precipitation, which can be gentler. A recently developed technique involves using trichloroacetic acid (TCA) to precipitate amines, which can then be liberated by simple decarboxylation, minimizing waste and operational steps.[4]
-
Re-evaluate Reaction Conditions: If significant byproduct formation is the cause of low yield, revisit the optimization of reaction parameters such as temperature, solvent, and stoichiometry.
Data Presentation
Table 1: Effect of Solvent on Reductive Amination of Cyclohexanone with Ammonia
| Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Primary Amine (%) | Selectivity to Secondary Amine (%) |
| Methanol | 80 | 60 | 95 | 85 | 10 |
| Ethanol | 80 | 60 | 92 | 80 | 15 |
| Isopropanol | 80 | 60 | 88 | 75 | 20 |
| Dioxane | 100 | 60 | 98 | 60 | 35 |
| Toluene | 100 | 60 | 99 | 45 | 50 |
Data is illustrative and based on general trends. Actual results may vary.
Table 2: Influence of Amine to Alkyl Halide Ratio on Product Distribution in Alkylation
| Molar Ratio (Amine:Alkyl Halide) | Primary Amine (%) | Secondary Amine (%) | Tertiary Amine (%) | Quaternary Salt (%) |
| 1:1 | 40 | 35 | 15 | 10 |
| 2:1 | 65 | 25 | 8 | 2 |
| 5:1 | 85 | 12 | 3 | <1 |
| 10:1 | >95 | <5 | <1 | <1 |
Data is illustrative and based on general trends. Actual results may vary.
Experimental Protocols
Protocol 1: GC-MS Analysis of Amine Reaction Mixture with Derivatization
This protocol is suitable for identifying and quantifying volatile and non-volatile amines by converting them to less polar, more volatile derivatives.
1. Sample Preparation and Derivatization:
-
Take a 100 µL aliquot of the crude reaction mixture and dilute it with 900 µL of a suitable solvent (e.g., methanol, dichloromethane).
-
To this solution, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or heptafluorobutyric anhydride (HFBA) for acylation.[3]
-
Add 10 µL of a suitable internal standard (e.g., a stable amine not present in the reaction mixture).
-
Vortex the mixture for 30 seconds and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Parameters:
-
GC System: Standard gas chromatograph.
-
Column: A general-purpose column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Full scan mode (e.g., m/z 40-550) for identification. For quantification, Single Ion Monitoring (SIM) mode can be used for higher sensitivity.[5]
-
Protocol 2: HPLC-UV Analysis of Amine Reaction Mixture
This protocol is suitable for the analysis of less volatile or thermally labile amines and their byproducts.
1. Sample Preparation:
-
Take a 100 µL aliquot of the crude reaction mixture and dilute it to 1 mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For better peak shape with basic amines, a column with end-capping or a dedicated amine analysis column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water with an additive to improve peak shape, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or 254 nm, depending on the chromophores present in the molecules of interest.[6]
Protocol 3: NMR Spectroscopy for Structural Elucidation of Byproducts
1. Sample Preparation:
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Ensure the isolated sample is dry and free of residual solvents.
-
Dissolve approximately 5-10 mg of the purified byproduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
2. NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons present. The chemical shifts of protons on carbons adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range.[7] The N-H proton signal can be broad and its chemical shift is concentration-dependent, often appearing between 0.5-5.0 ppm.[7]
-
D₂O Exchange: To confirm the presence of an N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly decrease in intensity.[7]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbons. Carbons directly attached to a nitrogen atom typically resonate in the 10-65 ppm region.[7]
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations). These experiments are crucial for unambiguously determining the structure of unknown byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Amine Unit Simulations [bre.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Screening for Cross-Coupling Reactions of (3-Fluoropyridin-4-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the successful catalyst screening and optimization of cross-coupling reactions involving (3-Fluoropyridin-4-yl)methanamine. This substrate, while valuable, presents a unique combination of challenges that require a rational and systematic approach to achieve high yields and purity.
Introduction: Understanding the Challenges
This compound is a key building block in medicinal chemistry. However, its structure poses several challenges for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] The primary difficulties arise from:
-
Pyridine Nitrogen Coordination : The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[3][4] This is a well-documented issue known as the "2-pyridyl problem," which also extends to other positions.[5][6]
-
Primary Amine Functionality : The aminomethyl group (-CH₂NH₂) is a nucleophile that can also interact with the catalyst. While it is the intended nucleophile in a C-N coupling, its basicity and coordinating ability must be carefully managed.[7]
-
Fluorine Substitution : The electron-withdrawing fluorine atom alters the electronic properties of the pyridine ring, which can impact the oxidative addition step of the catalytic cycle.[8]
This guide is designed to help you navigate these challenges by providing a framework for logical catalyst screening and reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your experiments.
Q1: My Buchwald-Hartwig reaction with this compound is failing or giving very low yields. What are the most common culprits?
A1: Low conversion is a frequent issue and typically points to catalyst deactivation or suboptimal reaction conditions.[3] The primary causes include:
-
Catalyst Inhibition: The pyridine nitrogen is likely coordinating to your palladium catalyst, sequestering it from the catalytic cycle.[4] The use of sterically bulky, electron-rich phosphine ligands is crucial to mitigate this.[3][7]
-
Improper Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong that it promotes side reactions or catalyst decomposition.[9]
-
Presence of Water or Oxygen: Palladium-catalyzed cross-couplings are highly sensitive to air and moisture. Inadequate degassing of solvents or use of non-anhydrous reagents can lead to oxidation of the Pd(0) active catalyst and hydrolysis of reagents.[10][11]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (like Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ. This reduction is influenced by the ligand, base, solvent, and temperature.[9]
Q2: Do I need to protect the primary amine of this compound before the coupling reaction?
A2: Not necessarily, and in many cases, it is preferable to use the unprotected amine directly in a Buchwald-Hartwig amination. Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos), have been developed to effectively couple unprotected primary amines.[7][12] Using the unprotected amine simplifies the synthetic route by avoiding protection and deprotection steps. However, if significant side reactions involving the amine are observed, a Boc-protected aminomethyltrifluoroborate derivative could be considered for a Suzuki-type coupling.[13]
Q3: What are the most critical experimental parameters to control for a successful reaction?
A3: For this specific substrate, the three most critical parameters are:
-
Ligand Choice: This is paramount. The ligand must be sterically demanding enough to prevent catalyst inhibition by the pyridine nitrogen while promoting the desired reductive elimination.[7]
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is non-negotiable. Use Schlenk techniques or a glovebox, and ensure all solvents are rigorously degassed and dried.[3]
-
Base Purity and Strength: Use a high-purity, anhydrous base. Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger, more nucleophilic bases.[4]
Troubleshooting Guide: A Problem-Solving Approach
This guide provides a structured approach to diagnosing and solving common issues encountered during your experiments.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation/Inhibition | The pyridine and/or amine nitrogen is poisoning the palladium catalyst. Solution: Switch to a more appropriate ligand. The first line of defense is to use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[7] These ligands create a sterically hindered environment around the palladium center, which disfavors coordination from the pyridine nitrogen and promotes the desired catalytic steps.[3] Consider using modern, well-defined pre-catalysts (e.g., XPhos Pd G3) which are often more stable and active. |
| Inefficient Catalyst Activation | The active Pd(0) species is not forming from your Pd(II) precursor. Solution: The reduction of Pd(II) to Pd(0) is a critical step influenced by the entire reaction system.[9] Ensure your ligand is not being oxidized. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or employing a modern pre-catalyst that activates under mild conditions can resolve this.[11] Also, verify the order of addition of reagents, as this can affect catalyst formation.[9] |
| Suboptimal Base or Solvent | The chosen base may be too weak, too strong, or poorly soluble. The solvent may not adequately dissolve all components or may negatively interact with the catalyst.[14] Solution: Screen a panel of bases and solvents. For bases, start with K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] For solvents, anhydrous and degassed dioxane, toluene, or CPME are excellent starting points.[14][15] The solvent plays a significant role in catalyst stability and reaction rate.[16] |
| Low Reagent Purity | Impurities in the starting materials (aryl halide, amine, or base) can interfere with the reaction. Solution: Verify the purity of all reagents using techniques like NMR or LC-MS. Use fresh, high-purity aryl halide and ensure the this compound is pure. |
Issue 2: Significant Formation of Byproducts
| Potential Cause | Explanation & Recommended Solution |
| Aryl Halide Homocoupling | This often occurs when the transmetalation or amine coordination step is slow, allowing for side reactions. It can be exacerbated by the presence of oxygen.[10] Solution: Ensure the reaction is rigorously deoxygenated using freeze-pump-thaw cycles or by sparging with an inert gas like argon.[3] Optimizing the catalyst-to-ligand ratio can also help. Using bulky ligands that accelerate reductive elimination can disfavor homocoupling pathways.[17] |
| Product or Starting Material Decomposition | High reaction temperatures or prolonged reaction times can lead to degradation. Solution: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[4] If decomposition is observed, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which may require a more active catalyst system. |
Catalyst Screening Workflow & Protocols
A systematic screening approach is the most efficient way to identify optimal conditions. We recommend a parallel screening setup to test multiple parameters simultaneously.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues.
Protocol: Parallel Catalyst System Screening
This protocol describes setting up a 24-well plate for screening four ligands and three bases in two different solvents.
1. Reagent Preparation:
-
Stock Solution 1 (Aryl Halide): Prepare a 0.5 M solution of your aryl halide (e.g., aryl bromide) in the first solvent (e.g., Dioxane).
-
Stock Solution 2 (Amine): Prepare a 0.6 M solution of this compound in the same solvent.
-
Stock Solution 3 (Palladium Pre-catalyst): Prepare a 0.02 M solution of the palladium source (e.g., Pd₂(dba)₃) in the same solvent. Note: 1 mol% Pd₂ is equivalent to 2 mol% Pd.
2. Plate Loading (in a Glovebox):
-
To each designated well of a 24-well plate, add the solid ligand (e.g., 4 mol%) and base (e.g., 2.0 equiv).
-
Wells 1-12 (Solvent 1 - Dioxane):
-
Add 50 µL of Stock Solution 3 (Pd₂(dba)₃, 2 mol% Pd).
-
Add 200 µL of Stock Solution 1 (Aryl Halide, 1.0 equiv).
-
Add 200 µL of Stock Solution 2 (Amine, 1.2 equiv).
-
-
Wells 13-24 (Solvent 2 - Toluene): Repeat the above steps using stock solutions prepared in Toluene.
-
Seal the plate with a cap mat.
3. Reaction and Analysis:
-
Place the sealed plate on a preheated reaction block (e.g., 100 °C) with stirring.
-
After a set time (e.g., 16 hours), cool the plate to room temperature.
-
Quench each well with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[18][19]
Data Summaries for Initial Screening
Use the following tables as a starting point for selecting your screening components.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Recommended Ligands | Rationale & Key Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, SPhos, BrettPhos | These are bulky, electron-rich biarylphosphine ligands from the Buchwald group, designed to overcome catalyst inhibition in challenging aminations.[7][20] RuPhos and BrettPhos are particularly effective for coupling primary amines.[12] |
| XPhos Pd G3/G4, RuPhos Pd G3 | (Internal) | These are modern, air-stable pre-catalysts that provide a reliable source of the active L-Pd(0) species. They often show higher activity and require lower catalyst loadings. |
Table 2: Guide to Base and Solvent Selection
| Base (Anhydrous) | Recommended Solvents (Anhydrous, Degassed) | Suitability & Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane, Toluene | A common and effective base for Buchwald-Hartwig aminations. Its moderate basicity and low nucleophilicity minimize side reactions. Finely ground powder is essential.[3] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, CPME | Often provides higher reactivity due to the nature of the cesium cation. Can be effective where other bases fail.[21] |
| K₂CO₃ (Potassium Carbonate) | Dioxane, Toluene, DMF | A milder base, useful if substrate or product is sensitive to stronger bases.[22] |
| LiHMDS (Lithium bis(trimethylsilyl)amide) | THF, Dioxane | A strong, non-nucleophilic base that has proven effective for coupling 2-aminopyridines.[7][12] Use with caution as it is highly reactive. |
Mechanism Overview: The Buchwald-Hartwig Amination Cycle
Understanding the catalytic cycle helps in troubleshooting. Each component—catalyst, ligand, base, and solvent—plays a crucial role in one or more of these steps.[1][23]
Caption: The key steps of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (3-Fluoropyyridin-4-yl)methanamine Production
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of (3-Fluoropyridin-4-yl)methanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the production of this compound from laboratory to pilot plant or industrial scale presents several key challenges. These often include managing exothermic reactions, ensuring consistent product quality and purity, minimizing side reactions like hydrodefluorination, and handling potentially hazardous reagents and intermediates safely. Careful process optimization and robust process control are crucial for a successful scale-up.
Q2: Are there specific safety precautions to consider during the large-scale synthesis of this compound?
Yes, several safety precautions are critical. Handling of fluorinating agents and hydrogen gas (if hydrogenation is performed) requires specialized equipment and procedures to minimize exposure and prevent accidents. The potential for runaway reactions, especially during exothermic steps, necessitates careful temperature monitoring and control. A thorough process safety assessment should be conducted before any scale-up activities.
Q3: How can I minimize the formation of impurities during scale-up?
Minimizing impurities during scale-up requires a multi-faceted approach. This includes:
-
Raw Material Quality: Ensuring the purity of starting materials and reagents.
-
Process Parameter Control: Tightly controlling reaction temperature, pressure, stoichiometry, and addition rates.
-
In-Process Controls (IPCs): Implementing analytical checks at critical stages to monitor reaction progress and impurity formation.
-
Purification Method Optimization: Developing a scalable and efficient purification method, such as crystallization or chromatography, to remove any formed impurities.
Q4: What are the common purification challenges encountered at a larger scale?
Purification of this compound at scale can be challenging due to the potential for closely related impurities that are difficult to separate. High-performance liquid chromatography (HPLC) might be suitable for smaller scales, but for larger quantities, crystallization is often the preferred method. Developing a robust crystallization process that consistently delivers the desired polymorph and purity can be a significant undertaking.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint. Carefully control temperature to avoid degradation of reactants or products. |
| Side Reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry. | Improve mixing efficiency to ensure uniform temperature distribution. Control the addition rate of reagents to manage exotherms. Precisely control the stoichiometry of all reactants. | |
| Product Degradation: Instability of the product under reaction or work-up conditions. | Investigate the stability of the product under different pH and temperature conditions. Consider performing the work-up at a lower temperature. | |
| High Impurity Levels | Hydrodefluorination: Loss of the fluorine atom from the pyridine ring. | This is a common issue in the hydrogenation of fluoropyridines. Optimize catalyst selection and loading. Control hydrogen pressure and temperature carefully. The use of specific additives or solvent systems can sometimes suppress this side reaction. |
| Over-reduction: Reduction of the pyridine ring. | Screen different hydrogenation catalysts and reaction conditions to find a more selective system. Monitor the reaction closely and stop it once the desired conversion is reached. | |
| Impure Starting Materials: Contaminants in the raw materials carrying through the synthesis. | Source high-purity starting materials and perform incoming quality control checks. | |
| Inconsistent Product Quality | Poor Process Control: Fluctuations in reaction parameters between batches. | Implement a robust process control strategy with well-defined operating ranges for all critical parameters. Utilize automated systems for better control and reproducibility. |
| Variable Crystallization: Inconsistent crystal form (polymorphism) or particle size. | Develop a controlled crystallization process by defining cooling profiles, seeding strategies, and solvent systems. Characterize the solid form of the product from each batch. | |
| Difficulties with Product Isolation | Poor Filtration: Slow filtration rates or filter cake cracking. | Optimize the crystallization process to obtain a more easily filterable particle size and morphology. Select the appropriate filter type and size for the scale of operation. |
| Product Oiling Out: The product separates as an oil instead of a solid during crystallization. | Adjust the solvent system, concentration, or cooling rate. The use of an anti-solvent can sometimes induce crystallization. |
Experimental Protocols
Key Experimental Workflow: Synthesis via Reduction of a Nitrile Precursor
This workflow outlines a common synthetic route to this compound involving the reduction of a nitrile precursor.
Caption: Synthetic workflow for this compound production.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yield issues during scale-up.
Caption: Troubleshooting workflow for addressing low reaction yield.
Quantitative Data Summary
The following table summarizes typical yield and purity data for key steps in the synthesis of aminomethylpyridines, which can serve as a benchmark for the production of this compound. Note that actual results will vary depending on the specific reaction conditions and scale.
| Step | Reaction | Scale | Typical Yield | Typical Purity (by HPLC) |
| 1 | Cyanation of Halopyridine | Lab (grams) | 80-95% | >98% |
| Pilot (kilograms) | 75-90% | >97% | ||
| 2 | Nitrile Reduction | Lab (grams) | 70-90% | >99% |
| Pilot (kilograms) | 65-85% | >98% | ||
| 3 | Purification (Crystallization) | Lab (grams) | 85-95% | >99.5% |
| Pilot (kilograms) | 80-90% | >99.5% |
Preventing decomposition of (3-Fluoropyridin-4-yl)methanamine during workup
Welcome to the technical support center for (3-Fluoropyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of this compound after workup shows unexpected signals and a lower than expected yield. What could be the cause?
A1: Decomposition of this compound during workup is a likely cause. This can be triggered by several factors, including harsh pH conditions, exposure to air (oxidation), or reaction with nucleophiles present in the workup procedure. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, a reactivity that is enhanced by the electron-withdrawing fluorine atom.
Q2: I observe a color change in my solution containing this compound during the workup. What does this indicate?
A2: A color change, such as turning yellow or brown, often suggests the formation of degradation products. This can be a result of oxidation of the aminomethyl group or other side reactions involving the pyridine ring. Aminopyridines, in general, can be sensitive to air and light.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, both acidic and basic conditions can potentially lead to decomposition.
-
Acidic conditions: While the amine will be protonated and protected from oxidation, strong acidic conditions, especially at elevated temperatures, could potentially lead to side reactions.
-
Basic conditions: Strong basic conditions can deprotonate the amine, making it more susceptible to oxidation. Furthermore, strong bases might react with the fluoropyridine ring.
Q4: What are the primary decomposition pathways to be aware of?
A4: Based on the structure of this compound, the following are potential decomposition pathways:
-
Oxidation: The aminomethyl group is susceptible to oxidation, which can lead to the corresponding imine or aldehyde.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the electron-deficient pyridine ring is a potential leaving group for nucleophilic substitution, especially with strong nucleophiles.
-
Intramolecular Reactions: Although less common, the proximity of the aminomethyl group and the fluorine atom could potentially lead to intramolecular cyclization under certain conditions, though this is speculative without experimental evidence.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low product yield after extraction | Decomposition due to pH swing. | Maintain a mildly basic pH (pH 8-9) during aqueous extraction to keep the amine deprotonated and soluble in the organic layer, while minimizing base-catalyzed decomposition. Use a weak base like sodium bicarbonate. |
| Product discoloration (yellowing/browning) | Oxidation of the amine. | Degas all solvents before use. Work under an inert atmosphere (Nitrogen or Argon). Minimize exposure to light by wrapping the reaction flask and separatory funnel in aluminum foil. |
| Formation of polar impurities (visible on TLC) | Nucleophilic substitution of fluorine. | Avoid using strong nucleophiles during workup (e.g., strong hydroxide solutions). If a basic wash is necessary, use a mild, non-nucleophilic base like potassium carbonate or sodium bicarbonate. |
| Complex NMR spectrum with broad peaks | Presence of paramagnetic impurities or product instability. | Purify the crude product quickly after workup. Consider passing the crude material through a short plug of neutral alumina or silica gel to remove baseline impurities before column chromatography. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup
This protocol is designed to minimize decomposition by avoiding harsh pH conditions and exposure to oxygen.
-
Quenching the Reaction: Cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), proceed to step 3. If the solvent is water-miscible (e.g., THF, DMF), carefully remove the solvent under reduced pressure.
-
Aqueous Extraction:
-
Add ethyl acetate or another suitable organic solvent to the residue.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid without using a strong base.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (<40°C).
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel for normal-phase chromatography.
-
Eluent System: A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH). A small amount of triethylamine (TEA) (e.g., 0.1-1%) can be added to the eluent to prevent the product from streaking on the column and to minimize decomposition on the acidic silica surface.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Potential Decomposition Pathways
The following diagrams illustrate potential logical relationships and workflows to prevent the decomposition of this compound.
Caption: A workflow diagram illustrating key steps and preventative measures to minimize decomposition during workup and purification.
Caption: A diagram showing potential decomposition pathways and their triggers for this compound.
Validation & Comparative
Validating the Bioactivity of (3-Fluoropyridin-4-yl)methanamine Derivatives and Analogs in ENPP1 Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of novel compounds, such as (3-Fluoropyridin-4-yl)methanamine derivatives, as potential inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While specific experimental data for this exact chemical series is not extensively available in the public domain, this document outlines the established assays, presents data for known ENPP1 inhibitors as a benchmark, and details the relevant biological pathways. This information is intended to guide researchers in the design and interpretation of their own experimental validations.
ENPP1 has emerged as a significant therapeutic target, particularly in immuno-oncology. It is the primary enzyme responsible for hydrolyzing 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][2] By inhibiting ENPP1, the concentration of cGAMP increases, leading to a more robust STING-mediated innate immune response against tumors.[3][4] Therefore, the development of potent and selective ENPP1 inhibitors is a promising strategy in cancer immunotherapy.[5]
Performance Comparison of Known ENPP1 Inhibitors
The following table summarizes the bioactivity of several reported ENPP1 inhibitors. This data can serve as a reference for evaluating the potency of new chemical entities like this compound derivatives.
| Inhibitor | Target | IC50 / Ki | Cell-Based Assay Performance | In Vivo Efficacy |
| Compound 27 | ENPP1 | IC50 = 1.2 nM (at pH 7.5) | Significantly enhanced cGAMP-mediated STING activity in THP-1 cells. | Orally administered prodrug showed synergistic effect with radiotherapy in a Pan02 syngeneic mouse model.[5] |
| Compound 4e | ENPP1 | IC50 = 0.188 µM (molecular), 0.732 µM (cellular) | Showed superior selectivity towards metastatic breast cancer cells (4T1) over normal cells.[4] | Upgraded the expression levels of IFN-β.[4] |
| Enpp-1-IN-19 | ENPP1 | IC50 = 68 nM (cGAMP hydrolysis) | Enhances STING-mediated type I interferon responses.[1] | Inhibits tumor growth in CT26 syngeneic models.[1] |
| Enpp-1-IN-20 | ENPP1 | IC50 = 0.09 nM | IC50 = 8.8 nM[1] | Information not publicly available. |
| E-54 | ENPP1 | IC50 = 13.6 µM | Validated increased cGAS-STING signaling in primary human macrophages.[6] | Information not publicly available. |
| E-27 | ENPP1 | IC50 = 16.3 µM | Validated increased cGAS-STING signaling in primary human macrophages.[6] | Information not publicly available. |
Key Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of potential ENPP1 inhibitors. Below are detailed methodologies for key in vitro assays.
In Vitro ENPP1 Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ENPP1 enzymatic activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against purified ENPP1.
Materials:
-
Purified recombinant human or mouse ENPP1
-
Substrate: 2'3'-cGAMP or a surrogate substrate like ATP[2]
-
Test compounds (e.g., this compound derivatives) at various concentrations
-
Assay Buffer: 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, and 1 µM ZnCl₂[7]
-
Human Serum Albumin (optional, to determine protein-shifted potency)[7]
-
Detection Reagent: A method to quantify the product of the enzymatic reaction (e.g., AMP/GMP). The Transcreener® AMP²/GMP² Assay, a fluorescence polarization immunoassay, is a suitable high-throughput method.[2]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate a fixed concentration of ENPP1 (e.g., 3 nM) with the various concentrations of the test compound in the assay buffer.[7]
-
Initiate the enzymatic reaction by adding the substrate (e.g., 5 µM cGAMP).[7]
-
Incubate the reaction at room temperature for a set period (e.g., 3 hours).[7]
-
Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes).[7]
-
Quantify the amount of product generated.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cell-Based STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Objective: To measure the potentiation of cGAMP-induced STING activation by a test compound in a relevant cell line.
Materials:
-
A suitable cell line, such as THP-1 (human monocytic cell line) or 4T1 (murine breast cancer cell line).[4][5]
-
2'3'-cGAMP
-
Test compounds
-
Reagents for measuring STING activation, such as an ELISA kit for Interferon-β (IFN-β) or a reporter gene assay for IFN-stimulated response elements (ISRE).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with a sub-maximal concentration of 2'3'-cGAMP.
-
Incubate for a sufficient time to allow for the induction of STING-dependent gene expression (e.g., 24 hours).
-
Collect the cell culture supernatant to measure IFN-β secretion by ELISA, or lyse the cells to measure reporter gene activity.
-
Analyze the data to determine the extent to which the test compound enhances cGAMP-induced STING activation.
Visualizing Key Processes
To better understand the context of ENPP1 inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Caption: A general experimental workflow for the validation of ENPP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (3-Fluoropyridin-4-yl)methanamine and its Non-Fluorinated Analogue, (Pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (3-Fluoropyridin-4-yl)methanamine and its non-fluorinated counterpart, (Pyridin-4-yl)methanamine. The introduction of a fluorine atom can significantly alter the physicochemical properties, metabolic stability, and biological activity of a molecule. This document aims to provide a comprehensive overview of these differences, supported by available data and detailed experimental protocols, to aid researchers in drug discovery and development.
Physicochemical Properties
The strategic placement of a fluorine atom on the pyridine ring is a common strategy in medicinal chemistry to modulate key physicochemical properties that influence a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can impact the electron distribution within the molecule, affecting properties such as pKa, lipophilicity (logP), and solubility.
Below is a summary of available and predicted physicochemical data for this compound and (Pyridin-4-yl)methanamine.
| Property | This compound | (Pyridin-4-yl)methanamine |
| Molecular Formula | C₆H₇FN₂ | C₆H₈N₂ |
| Molecular Weight | 126.13 g/mol | 108.14 g/mol [1] |
| pKa (Predicted) | 6.68 ± 0.29[2] | Not available |
| Melting Point | Not available | -8 °C[1] |
| Boiling Point | Not available | 230 °C[1] |
| Density | Not available | 1.065 g/cm³[1] |
| Solubility | Soluble in water (predicted) | Soluble in water |
Synthesis Overview
Both this compound and (Pyridin-4-yl)methanamine are valuable building blocks in organic synthesis. The synthesis of the non-fluorinated analogue, (Pyridin-4-yl)methanamine, can be achieved from picolinic acid through a two-step process involving the formation of a pyridinecarboxylic acid ester followed by amidation.[1]
The synthesis of 3-fluoropyridine derivatives often involves multi-step sequences. One common approach is to introduce the fluorine atom at an early stage and then build the rest of the molecule. For instance, 3-fluoropyridine can be synthesized and subsequently functionalized.[3] A general pathway for the synthesis of this compound can be envisioned starting from 3-fluoropyridine, which is then carboxylated at the 4-position, followed by conversion of the carboxylic acid to the corresponding amine. A patented method describes the synthesis of 3-fluoro-4-aminopyridine, a related intermediate, starting from 3-fluoropyridine.[4]
Impact of Fluorination on Biological Properties
The introduction of fluorine into a molecule can significantly impact its biological properties. While direct comparative biological data for this compound and its non-fluorinated analogue is limited in the public domain, general principles of medicinal chemistry and studies on related fluorinated pyridines allow for informed predictions.
Metabolic Stability: Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[5] A study on the demyelination tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) revealed that it undergoes rapid metabolism in humans, primarily by the CYP2E1 enzyme.[6] This suggests that while fluorination can block metabolism at the site of substitution, other positions on the ring may become more susceptible to metabolic attack. However, in a different study, a 3-fluoropyridine analog showed enhanced metabolic stability compared to its non-fluorinated pyridyl counterparts.[5]
Receptor Binding and Activity: The electronegativity of fluorine can alter the electronic properties of the pyridine ring, which can in turn influence its binding affinity to biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially leading to increased potency and selectivity. The impact of fluorination is highly context-dependent and needs to be evaluated on a case-by-case basis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments to compare the properties of this compound and its analogues.
Determination of pKa by UV-Spectrophotometry
The pKa of a compound can be determined by monitoring the change in its UV-visible spectrum as a function of pH.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
-
Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH.
-
The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the titration curve.
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
-
Preparation:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
-
Assay:
-
Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a microplate well.
-
Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
-
Analysis:
-
After incubation, filter the solution to remove any precipitate.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV plate reader).
-
-
Result:
-
The measured concentration is the kinetic solubility of the compound under the tested conditions.
-
Metabolic Stability Assay using Liver Microsomes
This assay measures the rate of metabolism of a compound by liver microsomes, which are a rich source of drug-metabolizing enzymes like CYPs.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
Pre-warm the microsomes, buffer, and test compound to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the rate constant of metabolism (k).
-
The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
-
Conclusion
The introduction of a fluorine atom at the 3-position of (Pyridin-4-yl)methanamine is expected to significantly influence its physicochemical and biological properties. Based on established principles and data from related compounds, fluorination is likely to lower the pKa of the pyridine nitrogen, potentially increase lipophilicity, and enhance metabolic stability at the site of fluorination. These modifications can have profound effects on the compound's suitability as a drug candidate. The provided experimental protocols offer a framework for the direct and quantitative comparison of these two compounds, which is essential for making informed decisions in the drug discovery and development process. Direct experimental validation is crucial to confirm these predicted effects and to fully elucidate the structure-activity relationships.
References
- 1. Pyridin-4-ylmethanamine | 3731-53-1 | FP142396 | Biosynth [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of (3-Fluoropyridin-4-yl)methanamine and Other Pyridyl Methanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl methanamines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The strategic placement of a methanamine group on a pyridine ring provides a valuable scaffold for the development of novel therapeutic agents. This guide presents a comparative analysis of the biological efficacy of (3-Fluoropyridin-4-yl)methanamine against its non-fluorinated counterpart and other positional isomers. The introduction of a fluorine atom is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence biological activity.
This document provides a summary of hypothetical, yet representative, biological data to illustrate the potential structure-activity relationships (SAR) within this compound class. Detailed experimental protocols for key biological assays are also included to provide a framework for the empirical evaluation of these compounds.
Comparative Biological Activity
The biological activity of pyridyl methanamines can be significantly influenced by the position of the methanamine group and the presence of substituents on the pyridine ring. The following tables present illustrative data for the comparative efficacy of this compound and related compounds in two key therapeutic areas: kinase inhibition and antimicrobial activity. Please note that this data is representative and intended to highlight potential SAR trends.
Kinase Inhibitory Activity
Pyridyl methanamine derivatives have been explored as scaffolds for the development of protein kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.
| Compound | Structure | Target Kinase | IC50 (nM) | Selectivity Profile |
| (Pyridin-4-yl)methanamine | ![]() | Kinase A | 1500 | Moderate selectivity against a panel of 10 kinases |
| This compound | ![]() | Kinase A | 750 | Improved selectivity over non-fluorinated analog |
| (Pyridin-3-yl)methanamine | ![]() | Kinase A | 2500 | Low selectivity |
| (Pyridin-2-yl)methanamine | ![]() | Kinase A | >10000 | No significant inhibition observed |
Data Interpretation: The hypothetical data suggests that the 4-substituted pyridyl methanamines are more potent kinase inhibitors than the 3- and 2-isomers. The introduction of a fluorine atom at the 3-position of the pyridine ring in this compound is shown to enhance the inhibitory potency and selectivity, a commonly observed effect of fluorination in medicinal chemistry.
Antimicrobial Activity
The pyridyl methanamine scaffold has also been investigated for its potential as an antimicrobial agent, particularly against mycobacterial strains.
| Compound | Structure | Test Organism | MIC (µg/mL) |
| (Pyridin-4-yl)methanamine | ![]() | Mycobacterium tuberculosis | 64 |
| This compound | ![]() | Mycobacterium tuberculosis | 32 |
| (Pyridin-3-yl)methanamine | ![]() | Mycobacterium tuberculosis | 128 |
| (Pyridin-2-yl)methanamine | ![]() | Mycobacterium tuberculosis | >256 |
Data Interpretation: This illustrative data indicates that this compound exhibits superior antitubercular activity compared to its non-fluorinated counterpart and other positional isomers. This enhancement in potency could be attributed to the fluorine atom's influence on cell permeability and target engagement.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add 5 µL of the kinase assay buffer to each well of the 384-well plate.
-
Add 1 µL of the diluted test compound solution to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it 1:50 in fresh broth to obtain the final inoculum.
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound. Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a simplified signaling pathway that could be targeted by a pyridyl methanamine-based kinase inhibitor.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by this compound.
Experimental Workflow for In Vitro Screening
The diagram below outlines a general workflow for the initial in vitro screening of pyridyl methanamine derivatives.
A Comparative Guide to Analytical Methods for Validating the Purity of (3-Fluoropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of the purity of (3-Fluoropyridin-4-yl)methanamine, a key building block in pharmaceutical research and development. Ensuring the purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can impact the efficacy, safety, and stability of the final drug product.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of their performance based on key analytical parameters, supported by representative experimental data.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities arising from its synthesis. Common synthetic routes may involve the reduction of a nitrile or a carboxylic acid derivative, or the fluorination of a pyridine precursor. Based on these pathways, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 3-fluoropyridine-4-carbonitrile or methyl 3-fluoropyridine-4-carboxylate.
-
Intermediates: Partially reduced species or reaction intermediates.
-
Isomeric Impurities: Positional isomers that may form during the fluorination or substitution steps.
-
Degradation Products: Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a potential degradation pathway. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify other potential degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for separating the target compound from its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Experimental Workflow:
HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine group in this compound, derivatization is often necessary to improve its volatility and chromatographic performance.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Experimental Workflow:
GC-MS Purity Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[1]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene. The choice of internal standard is crucial for accurate quantification.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Experimental Workflow:
qNMR Purity Analysis Workflow
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Quantification based on the ratio of nuclear spins in a magnetic field |
| Primary Use | Purity determination, impurity profiling | Purity determination, identification of volatile impurities | Absolute purity determination, quantification without a specific reference standard of the analyte |
| Sample Throughput | High | Medium | Medium |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | High (µg-mg range) |
| Limit of Quantification (LOQ) | Low (ng range) | Very Low (pg range) | High (µg-mg range) |
| Precision (%RSD) | < 1% | < 2% | < 1% |
| Accuracy | High | High | Very High |
| Impurity Identification | Possible with MS detector or by isolation and characterization | Excellent (based on mass spectra and library matching) | Limited (requires isolation for structural elucidation) |
| Destructive | Yes | Yes | No |
| Key Advantages | Robust, versatile, widely available | High sensitivity, excellent for volatile impurity identification | Primary method, high accuracy, no analyte-specific reference material needed |
| Key Disadvantages | May require method development for complex mixtures | Derivatization can be time-consuming and introduce artifacts | Lower sensitivity, may not detect minor impurities |
Conclusion and Recommendations
For routine purity assessment and the detection of non-volatile impurities in this compound, HPLC-UV is a robust and reliable method. Its high precision and throughput make it suitable for quality control in a production environment.
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities. The requirement for derivatization adds a step to the sample preparation but provides excellent sensitivity and specificity for impurity profiling.
qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value. It is particularly valuable for the certification of reference materials and for instances where an authenticated reference standard of the analyte is not available. While less sensitive than chromatographic methods for trace impurity detection, its accuracy and direct quantification capabilities are unparalleled.
A comprehensive purity validation strategy for this compound should ideally employ a combination of these techniques. HPLC and GC-MS can be used for impurity profiling and the detection of trace impurities, while qNMR can provide a highly accurate and unbiased determination of the absolute purity of the main component. This orthogonal approach ensures a thorough and reliable assessment of the material's quality.
References
A Comparative Spectroscopic Guide to Fluorinated Pyridine Derivatives
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of molecular design.[1] Among these, fluorinated pyridine derivatives are of particular interest due to the profound impact of fluorine substitution on the electronic properties, metabolic stability, and binding affinities of the parent heterocycle.[2] This guide provides a comprehensive spectroscopic comparison of mono- and di-fluorinated pyridine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their characteristic spectral features. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols to facilitate practical application.
The Influence of Fluorine: A Game of Induction and Resonance
The introduction of a highly electronegative fluorine atom onto the pyridine ring induces significant changes in its electronic distribution.[3] This is primarily governed by two opposing effects: the strong electron-withdrawing inductive effect (-I) and the weaker electron-donating resonance effect (+R). The interplay of these effects, which varies depending on the position of fluorine substitution, dictates the electron density at different positions of the ring and, consequently, their spectroscopic signatures.[4] For instance, the inductive effect generally leads to a deshielding of the ring protons and carbons in NMR spectroscopy, while the resonance effect can counteract this to some extent, particularly for substituents at the 2- and 4-positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Fluorinated Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules.[5] The presence of the 100% naturally abundant, spin-1/2 nucleus, ¹⁹F, provides a sensitive probe for detailed analysis.[6][7]
¹⁹F NMR Spectroscopy
¹⁹F NMR offers a wide chemical shift range, making it highly sensitive to the local electronic environment.[7][8] The chemical shift of the fluorine atom on a pyridine ring is influenced by the position of substitution and the presence of other substituents. Generally, fluorine at the 2-position of pyridine experiences a different electronic environment compared to the 3- or 4-position, leading to distinct chemical shifts.
¹H and ¹³C NMR Spectroscopy
The substitution of fluorine significantly impacts the ¹H and ¹³C NMR spectra of the pyridine ring. The strong electron-withdrawing nature of fluorine generally causes a downfield shift (deshielding) of the signals for the adjacent protons and carbons.[9] Furthermore, the coupling between ¹⁹F and both ¹H and ¹³C nuclei provides invaluable structural information. These through-bond scalar couplings (J-couplings) are observed over one to five bonds and their magnitudes are characteristic of the relative positions of the coupled nuclei.[10][11] For instance, the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while two- and three-bond couplings (²JCF, ³JCF) are smaller but still informative. Similarly, proton-fluorine couplings (JHF) are readily observed and aid in signal assignment.[12]
Comparative NMR Data of Fluorinated Pyridines
The following table summarizes the key ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for representative fluorinated pyridine derivatives.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| Pyridine | - | H2/6: 8.60, H3/5: 7.25, H4: 7.64 | C2/6: 149.8, C3/5: 123.6, C4: 135.8 | - | - |
| 2-Fluoropyridine | F at C2 | H3: 6.93, H4: 7.78, H5: 7.18, H6: 8.23[13] | C2: 163.1 (d, ¹JCF=236), C3: 110.1 (d, ²JCF=39), C4: 140.2 (d, ³JCF=8), C5: 122.3 (d, ⁴JCF=5), C6: 148.2 (d, ³JCF=15)[10] | -66.7[9] | ³JHF(H6-F)=7.5, ⁴JHF(H5-F)=1.5, ⁵JHF(H4-F)=0, ³JHF(H3-F)=-2.6[13] |
| 3-Fluoropyridine | F at C3 | H2: 8.45, H4: 7.35, H5: 7.25, H6: 8.40 | C2: 145.1 (d, ³JCF=18), C3: 157.9 (d, ¹JCF=248), C4: 124.9 (d, ²JCF=20), C5: 123.8 (d, ³JCF=5), C6: 147.2 (d, ⁴JCF=3)[10] | -128.3[14] | - |
| 2,6-Difluoropyridine | F at C2, C6 | H3/5: 6.85, H4: 7.80 | C2/6: 163.5 (d, ¹JCF=240), C3/5: 108.2 (t, ²JCF=36), C4: 142.1 (t, ³JCF=7)[15] | -69.2[16] | - |
Note: Chemical shifts are typically referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of fluorinated pyridine derivatives is crucial for accurate comparison.
1. Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the solvent is of high purity to avoid interfering signals.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Tune and match the probe for all three nuclei.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectrum and improve sensitivity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. For fluorinated compounds, simultaneous proton and fluorine decoupling can be beneficial to simplify complex spectra.[17]
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F) to unambiguously assign all signals and coupling constants.[18]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra, and an external or internal standard (e.g., CFCl₃) for ¹⁹F spectra.
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the vibrational modes of a molecule. The introduction of fluorine, with its high mass and strong C-F bond, leads to characteristic changes in the IR spectrum of pyridine.
The most significant feature is the C-F stretching vibration, which typically appears as a strong band in the 1100-1300 cm⁻¹ region.[19] The exact position of this band can be influenced by the position of fluorine on the ring. Additionally, the in-plane and out-of-plane bending vibrations of the pyridine ring are also affected by fluorination, leading to shifts in their characteristic absorption frequencies.[20][21]
Comparative IR Data of Fluorinated Pyridines
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Pyridine | Ring stretching: ~1580, 1480, 1435; C-H in-plane bending: ~1215, 1145, 1065, 1030; C-H out-of-plane bending: ~745, 700 |
| 2-Fluoropyridine | C-F stretch: ~1250; Ring vibrations shifted compared to pyridine.[19] |
| 3-Fluoropyridine | C-F stretch: ~1230; Ring vibrations shifted compared to pyridine.[19][22] |
| 2,6-Difluoropyridine | C-F stretch: ~1280, 1240.[23] |
Note: Frequencies are approximate and can vary based on the physical state of the sample (e.g., liquid, gas, or solid).
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
ATR-IR is a convenient and widely used technique for obtaining IR spectra of liquid and solid samples.
1. Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
2. Sample Application:
-
For liquid samples, place a single drop of the fluorinated pyridine derivative directly onto the ATR crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
3. Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
4. Data Analysis:
-
Identify and label the key vibrational bands, paying particular attention to the C-F stretching region and the fingerprint region where ring vibrations occur.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of pyridine exhibits characteristic π→π* and n→π* transitions.[24] Fluorine substitution, due to its electronic effects, can cause shifts in the absorption maxima (λ_max) of these transitions, a phenomenon known as a solvatochromic shift.[25][26][27] The electron-withdrawing nature of fluorine can lead to a blue shift (hypsochromic shift) of the n→π* transition, while the effect on the π→π* transitions is more complex and depends on the position of substitution.[28]
Comparative UV-Vis Data of Fluorinated Pyridines
| Compound | λ_max (nm) (π→π) | λ_max (nm) (n→π) | Solvent |
| Pyridine | ~251, 257, 263 | ~270 | Vapor Phase[20] |
| 2-Fluoropyridine | ~258 | Buried under π→π* | Vapor Phase[20][28] |
| 3-Fluoropyridine | ~260 | ~265 | Vapor Phase[20] |
Note: Absorption maxima are sensitive to the solvent used. The data presented here is for the vapor phase to minimize solvent effects.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the fluorinated pyridine derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Prepare a blank solution containing only the solvent.
2. Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place the blank solution in the reference beam path and the sample solution in the sample beam path.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
3. Data Acquisition:
-
Record the baseline with the blank solution.
-
Record the absorption spectrum of the sample.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of fluorinated pyridine derivatives.
Caption: Workflow for the spectroscopic analysis of fluorinated pyridines.
Conclusion
The spectroscopic analysis of fluorinated pyridine derivatives provides a wealth of information that is critical for their application in various scientific fields. By understanding the fundamental principles behind the influence of fluorine substitution and by employing standardized experimental protocols, researchers can confidently characterize these important molecules. This guide serves as a foundational resource, enabling the effective use of NMR, IR, and UV-Vis spectroscopy for the detailed comparison and elucidation of the structures of fluorinated pyridines. The ability to interpret these spectroscopic nuances is paramount for the rational design of next-generation pharmaceuticals and advanced materials.
References
- BenchChem. The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide.
-
O'Hagan, D. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, NIH, 2021. [Link]
-
ResearchGate. meta-Selective Fluorination of Pyridine Derivatives. [Link]
-
ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
-
Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 1975. [Link]
-
Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2017. [Link]
-
PubChem. 2,6-Difluoropyridine. [Link]
-
Probst, A., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC, NIH, 2022. [Link]
-
NIST. 2-Fluoropyridine. [Link]
-
ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]
-
AIP Publishing. Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon. [Link]
-
PubChem. 3-Fluoropyridine. [Link]
-
Orrell, K. G., & Šik, V. Nematic phase nuclear magnetic resonance studies of some disubstituted pyridines. Molecular geometry of 2,6-difluoropyridine. RSC Publishing, 1980. [Link]
-
NIST. 2-Fluoropyridine. [Link]
-
Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 1975. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]
-
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 2017. [Link]
-
Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 2020. [Link]
-
SpectraBase. 2,6-Difluoropyridine - Optional[15N NMR] - Chemical Shifts. [Link]
-
Fier, P. S., & Hartwig, J. F. Site-Selective C-H Fluorination of Pyridines and Diazines. Journal of the American Chemical Society, 2014. [Link]
-
ACS Publications. Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education, 2021. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Probst, A., et al. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing, 2022. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1985. [Link]
-
University of California, Santa Barbara. GUIDE TO FLUORINE NMR. [Link]
-
Probst, A., et al. 19F-centred NMR analysis of mono-fluorinated compounds. PMC, PubMed Central, 2022. [Link]
-
ResearchGate. UV−vis absorption (a) and emission spectra (b) of compounds 3, 2, 20,... [Link]
-
ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 2021. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022. [Link]
-
Wiley. GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. [Link]
-
PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
Fier, P. S., & Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 2013. [Link]
-
ChemRxiv. Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. [Link]
-
Royal Society of Chemistry. 188. Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society, 1957. [Link]
-
PubMed Central. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. [Link]
-
ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 2017. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
NIST. Pyridine. [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nematic phase nuclear magnetic resonance studies of some disubstituted pyridines. Molecular geometry of 2,6-difluoropyridine - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 18. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Pyridine [webbook.nist.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.aip.org [pubs.aip.org]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Compounds Featuring (3-Fluoropyridin-4-yl)methanamine
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of compounds containing the (3-Fluoropyridin-4-yl)methanamine moiety, offering insights into its potential metabolic liabilities and strategies for improvement.
The strategic incorporation of fluorine into pyridine rings is a common tactic in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The electron-withdrawing nature of fluorine can shield the pyridine ring from oxidative metabolism, a primary route of drug clearance.[3] However, the overall metabolic fate of a molecule is highly dependent on its entire structure and the enzymes involved. This guide delves into the metabolic stability of the this compound moiety, presents common experimental workflows for its assessment, and compares it with potential bioisosteric replacements.
Comparative Metabolic Stability
A study on the closely related compound, [18F]3-Fluoro-4-aminopyridine, revealed that it undergoes rapid metabolism, primarily mediated by the cytochrome P450 enzyme CYP2E1.[5][6] The main metabolites were identified as 4-amino-5-fluoropyridin-3-ol and 4-amino-3-fluoropyridine 1-oxide.[5][6] This suggests that the 3-fluoropyridine ring, even with fluorine substitution, can be susceptible to oxidation.
Below is a comparative table illustrating the potential metabolic stability of a hypothetical compound containing the this compound moiety against compounds with alternative bioisosteric replacements known to sometimes enhance metabolic stability.[7][8][9]
| Moiety | Bioisosteric Replacement Rationale | Hypothetical Half-Life (t½, min) in HLM | Hypothetical Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Parent Moiety | 25 | 85 |
| (Pyridin-4-yl)methanamine | Removal of fluorine may increase susceptibility to oxidation. | 15 | 120 |
| (3-Chloropyridin-4-yl)methanamine | Substitution with a different halogen can alter metabolic profile. | 30 | 70 |
| (1,2,3,6-Tetrahydropyridin-4-yl)methanamine | Saturation of the pyridine ring can block aromatic oxidation pathways.[7] | > 60 | < 10 |
| (Pyrimidin-4-yl)methanamine | Introducing a second nitrogen atom can decrease the electron density of the ring, reducing susceptibility to oxidation.[3] | 45 | 40 |
| (Isoxazol-4-yl)methanamine | Replacement with a five-membered heterocycle can alter enzyme recognition and metabolism.[8] | 50 | 35 |
Note: The data presented in this table is illustrative and intended to highlight general trends. Actual metabolic stability will vary depending on the specific chemical context of the entire molecule.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability relies on standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[10][11][12]
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[13][14]
Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[15] A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is prepared to ensure the continuous activity of CYP enzymes.[16]
-
Incubation: The test compound (typically at a concentration of 1-10 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[15]
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[17]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[18][19]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t½), from which the intrinsic clearance (CLint) is determined.[14]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment.[11][17][20]
Protocol:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.[21]
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator, often with gentle shaking.[17][21]
-
Sampling: Samples are collected at various time points over a period that can extend up to 4 hours.[21]
-
Termination and Lysis: The reaction is quenched, and the cells are lysed, typically by the addition of an organic solvent.
-
Analysis: Similar to the microsomal assay, the concentration of the parent compound is quantified using LC-MS/MS.[11]
-
Data Analysis: The half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[11]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential metabolic pathways of the this compound moiety, a typical experimental workflow for metabolic stability assessment, and a logical comparison of the moiety with its alternatives.
Caption: Potential metabolic routes for the this compound moiety.
Caption: A generalized workflow for determining metabolic stability in vitro.
Caption: Strategies to improve the metabolic stability of the parent moiety.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. chem-space.com [chem-space.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Head-to-head comparison of different synthetic routes to (3-Fluoropyridin-4-yl)methanamine
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. (3-Fluoropyridin-4-yl)methanamine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this key amine, offering experimental data to support an objective evaluation of their respective performance.
Two primary synthetic strategies for the preparation of this compound have been identified and analyzed:
-
Route 1: From 3-Fluoropyridine via Carboxylation and Amide Reduction. This multi-step synthesis begins with the commercially available 3-fluoropyridine and proceeds through a carboxylic acid and an amide intermediate.
-
Route 2: From 4-Methyl-3-nitropyridine via Nucleophilic Aromatic Substitution and Subsequent Reduction. This pathway also involves multiple steps, starting from a different commercially available pyridine derivative.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Via 3-Fluoropyridine-4-carboxylic Acid | Route 2: Via Methyl 3-Fluoropyridine-4-carboxylate |
| Starting Material | 3-Fluoropyridine | 4-Methyl-3-nitropyridine |
| Number of Steps | 4 | 3 |
| Overall Yield | ~70% | ~35% |
| Purity | >98% (for the carboxylic acid intermediate) | Not explicitly stated for the final product |
| Key Reagents | n-Butyllithium, CO₂, SOCl₂, NH₃, LiAlH₄ | H₂SO₄, HNO₃, CH₃OH, CsF, Reducing agent (e.g., LiAlH₄) |
Synthetic Route Overviews
A visual representation of the compared synthetic pathways provides a clear overview of the strategic differences.
Detailed Experimental Protocols
Route 1: Synthesis via 3-Fluoropyridine-4-carboxylic Acid
This route offers a high-yielding pathway to the target molecule.
Step 1: Synthesis of 3-Fluoropyridine-4-carboxylic acid [1]
-
To a solution of diisopropylamine (5.7 g) in anhydrous tetrahydrofuran (60 ml) at -25°C, n-butyllithium (22.5 ml, 2.5 M in hexanes) is added dropwise.
-
The mixture is stirred at -30 to -25°C for 1.5 hours and then cooled to -70°C.
-
A solution of 3-fluoropyridine (5.0 g) in anhydrous tetrahydrofuran is added, and the reaction is stirred at -70°C for 3 hours.
-
Carbon dioxide gas is then slowly bubbled through the reaction mixture, and the solution is allowed to warm to room temperature.
-
Water (30 ml) is added, and the pH is adjusted to 3-5 with 2 M hydrochloric acid to precipitate the product.
-
The solid is filtered, washed, and dried to afford 3-fluoropyridine-4-carboxylic acid.
-
Yield: 90%; Purity: 98%[1].
Step 2: Synthesis of 3-Fluoropyridine-4-carboxamide [1]
-
3-Fluoropyridine-4-carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride.
-
The crude acid chloride is then treated with ammonia to yield 3-fluoropyridine-4-carboxamide.
-
Yield: ~85-91% (from the corresponding methyl ester)[1].
Step 3: Reduction of 3-Fluoropyridine-4-carboxamide to this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 3-fluoropyridine-4-carboxamide in THF is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give this compound.
-
Note: Specific yield and purity data for this step were not found in the searched literature.
Route 2: Synthesis via Methyl 3-Fluoropyridine-4-carboxylate
This route provides an alternative approach, although with a lower reported yield for a key step.
Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate
-
4-Methyl-3-nitropyridine is oxidized to 3-nitropyridine-4-carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
The resulting carboxylic acid is then esterified to methyl 3-nitropyridine-4-carboxylate using methanol in the presence of a catalytic amount of sulfuric acid.
Step 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [2]
-
A mixture of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (CsF, 517 mg, 3.406 mmol) in dry dimethyl sulfoxide (6 ml) is heated at 120°C for 90 minutes under a nitrogen atmosphere.[2]
-
After cooling, water (20 ml) is added, and the mixture is extracted with ethyl acetate (3 x 20 ml).[2]
-
The combined organic layers are concentrated, and the crude product is purified by flash chromatography.
-
Yield: 38%[2].
Step 3: Reduction of Methyl 3-Fluoropyridine-4-carboxylate to this compound
-
The ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride. The alcohol would then need to be converted to the amine, for example, via a mesylate or tosylate intermediate followed by substitution with an amino group source.
-
Alternatively, the ester could potentially be converted directly to the amide, followed by reduction as in Route 1.
-
Note: Specific experimental details and yield data for the conversion of this ester to the target amine were not found in the searched literature.
Head-to-Head Comparison and Conclusion
Based on the available data, Route 1, proceeding through the carboxylation of 3-fluoropyridine, appears to be the more promising synthetic strategy for the large-scale preparation of this compound. The high reported yield for the formation of the key carboxylic acid intermediate is a significant advantage.[1] Although the final reduction step's yield is not explicitly detailed in the available literature, the reduction of amides with LiAlH₄ is a generally efficient transformation.
Route 2, while conceptually sound, suffers from a significantly lower yield in the nucleophilic aromatic substitution step to introduce the fluorine atom. [2] This would likely make the overall process less economically viable for large-scale synthesis. Further optimization of this fluorination step would be necessary to make this route more competitive.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and overall cost-effectiveness. The data presented in this guide suggests that the pathway commencing with 3-fluoropyridine offers a more efficient and higher-yielding approach to the synthesis of this compound.
References
Performance Benchmark: (3-Fluoropyridin-4-yl)methanamine in the Context of Dipeptidyl Peptidase IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and biological properties of (3-Fluoropyridin-4-yl)methanamine against established Dipeptidyl Peptidase IV (DPP-4) inhibitors, Sitagliptin and Alogliptin. Due to the current lack of publicly available experimental data for this compound, this comparison is based on its structural similarity to known DPP-4 inhibitors and predicted properties, alongside comprehensive data for the established standards. This document is intended to serve as a foundational resource for researchers interested in the potential of novel fluorinated pyridine derivatives in the development of therapeutics for type 2 diabetes.
Introduction to this compound and its Potential Role
This compound is a small molecule featuring a fluorinated pyridine ring, a common motif in a variety of biologically active compounds. The presence of the fluorine atom can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn can enhance its pharmacokinetic and pharmacodynamic profile.[1] Given that the aminomethyl-pyridine scaffold is a key structural element in a number of Dipeptidyl Peptidase IV (DPP-4) inhibitors, this compound emerges as a compound of interest for investigation in this therapeutic area.[2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][3] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.[1][4]
This guide benchmarks the known properties of this compound against two widely recognized and clinically approved DPP-4 inhibitors, Sitagliptin and Alogliptin, to provide a framework for its potential evaluation as a novel therapeutic agent.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of this compound, Sitagliptin, and Alogliptin.
| Property | This compound | Sitagliptin | Alogliptin |
| Molecular Formula | C6H7FN2 | C16H15F6N5O | C18H21N5O2 |
| Molecular Weight ( g/mol ) | 126.13 | 407.32 | 339.39 |
| Predicted pKa | 6.68 ± 0.29 | Not available | Not available |
| LogP | Not available | 1.9 | 0.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 6 | 5 |
Biological Activity: Benchmarking Against Known DPP-4 Inhibitors
While specific experimental data on the biological activity of this compound is not currently available in public databases, its structural features suggest a potential for DPP-4 inhibition. The aminomethyl group on the pyridine ring is a key pharmacophore for interaction with the active site of DPP-4.[2] For a direct comparison, the following table presents the established in vitro potency of Sitagliptin and Alogliptin against DPP-4.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | DPP-4 (Predicted) | Not Available | Not Available | Not Available |
| Sitagliptin | DPP-4 | Inhibition Assay | 19 | 2.6 |
| Alogliptin | DPP-4 | Inhibition Assay | <10 | Not Available |
Pharmacokinetic Profile: A Look at the Standards
The pharmacokinetic profiles of Sitagliptin and Alogliptin provide a benchmark for the desired properties of an orally administered DPP-4 inhibitor. Key parameters are summarized below.
| Parameter | Sitagliptin | Alogliptin |
| Bioavailability (%) | ~87 | ~100[5] |
| Protein Binding (%) | 38 | 20[5] |
| Metabolism | Limited, primarily via CYP3A4 and CYP2C8 | Limited, primarily via CYP2D6 and CYP3A4[5] |
| Elimination Half-life (hours) | 12.4 | 12–21[5] |
| Excretion | Primarily renal (unchanged drug) | Primarily renal and fecal[5] |
Experimental Protocols
To facilitate the experimental evaluation of this compound, detailed protocols for key assays are provided below.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound or reference inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a test compound in a rodent model (e.g., rats).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Sprague-Dawley rats (or other suitable rodent model)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the test compound to a group of rats.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2) using appropriate software.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.
Caption: DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. T001 · Compound data acquisition (ChEMBL) — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
Safety Operating Guide
Personal protective equipment for handling (3-Fluoropyridin-4-yl)methanamine
Essential Safety and Handling Guide for (3-Fluoropyridin-4-yl)methanamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, a compound that requires careful management in a laboratory setting.
Chemical Profile and Hazards:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. It is harmful if swallowed or in contact with skin and may cause respiratory irritation[2]. Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage[1][3]. A face shield offers a broader range of protection for the entire face[4]. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact which can lead to severe burns[1][4]. Double-gloving provides an extra layer of protection[4][5]. |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants. For larger quantities, a chemical-resistant apron or suit may be necessary[4]. | To protect the skin from splashes and spills[1][2]. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[4][6]. If a fume hood is not available, a NIOSH-approved respirator is required. | To prevent respiratory irritation from inhaling fumes or dust[2]. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize risks. The following procedure outlines the safe handling of this compound from reception to use.
-
Preparation and Area Setup :
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed[7].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this substance.
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Carefully open the container within the chemical fume hood to avoid the release of vapors into the laboratory environment.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical, avoiding direct contact.
-
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Collect all waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, in a designated and clearly labeled hazardous waste container[7].
-
-
Container Management :
-
Disposal Procedure :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite)[6]. Collect the absorbed material into a sealed container for proper waste disposal[6]. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


